ST-193
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZEXYTKSIPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cutting Edge of Precision Oncology: A Technical Guide to MTA-Cooperative PRMT5 Inhibition in MTAP-Deleted Tumors
For Immediate Release
This technical guide provides an in-depth overview of the mechanism, preclinical data, and clinical landscape of a novel class of targeted cancer therapies: MTA-cooperative PRMT5 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the synthetic lethal strategy of targeting PRMT5 in cancers with MTAP deletion, a genetic alteration present in approximately 10-15% of all human cancers. A key focus is placed on the clinical-stage inhibitor AMG-193 and other molecules with the same mechanism of action, such as MRTX1719 and TNG908.
Introduction: The Synthetic Lethal Relationship Between MTAP and PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair.[2][3] PRMT5 is often overexpressed in a variety of cancers, making it an attractive therapeutic target.[2]
A significant breakthrough in targeting PRMT5 has come from the discovery of a synthetic lethal relationship with the methylthioadenosine phosphorylase (MTAP) gene.[4] MTAP is an essential enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA).[5] The gene for MTAP is located on chromosome 9p21, in close proximity to the tumor suppressor gene CDKN2A, and is frequently co-deleted in numerous cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[6][7]
In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[5][8] MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor and a necessary cofactor for PRMT5 activity. MTA acts as a competitive inhibitor of PRMT5, leading to a state of partial enzymatic inhibition in MTAP-deleted tumor cells.[4][9] This creates a unique vulnerability, where the already compromised PRMT5 activity in these cancer cells makes them exquisitely sensitive to further inhibition by targeted therapies.[4][9]
Mechanism of Action: MTA-Cooperative Inhibition
First-generation PRMT5 inhibitors targeted the enzyme indiscriminately, leading to on-target toxicities in healthy tissues and limiting their therapeutic window.[9][10] A novel class of second-generation inhibitors, known as MTA-cooperative inhibitors, has been developed to exploit the high MTA concentrations within MTAP-deleted tumors.[9][10]
These inhibitors, including AMG-193, MRTX1719, and TNG908, are designed to preferentially bind to the PRMT5-MTA complex.[5][9] This cooperative binding stabilizes the inactive conformation of PRMT5, leading to potent and selective inhibition of its methyltransferase activity specifically in cancer cells with high intracellular MTA levels.[5][9] This targeted approach spares normal, MTAP-proficient cells where MTA concentrations are low, thus widening the therapeutic index and reducing off-tumor toxicities.[5][9]
The downstream effects of MTA-cooperative PRMT5 inhibition in MTAP-deleted cells are multifaceted, leading to:
-
Aberrant RNA Splicing: Inhibition of PRMT5 disrupts the methylation of spliceosome components, leading to widespread intron retention and alternative splicing events that are detrimental to the cell.[11][12]
-
Cell Cycle Arrest: PRMT5 inhibition leads to a G2/M cell cycle arrest.[11][12]
-
DNA Damage: The accumulation of DNA damage is another consequence of PRMT5 inhibition.[11][12]
-
Apoptosis: Ultimately, these cellular insults converge to induce programmed cell death in the cancer cells.
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for MTA-cooperative PRMT5 inhibitors.
Table 1: Preclinical In Vitro Activity of MTA-Cooperative PRMT5 Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (Viability) | Selectivity (MTAPdel/WT) | Reference |
| AMG-193 | HCT116 | Deleted | ~4.6 nM | ~40x | [13] |
| HCT116 | Wild-Type | ~184 nM | [13] | ||
| MRTX1719 | HCT116 | Deleted | Not Specified | >70-fold | [14] |
| HCT116 | Wild-Type | Not Specified | [14] | ||
| TNG908 | Various | Deleted | Not Specified | ~15-fold | [11][15] |
| Various | Wild-Type | Not Specified | [11][15] |
Table 2: Preclinical In Vivo Antitumor Activity of AMG-193/MRTX1719
| Compound | Xenograft Model | MTAP Status | Dose | Tumor Growth Inhibition (TGI) | Reference |
| AMG-193 | BxPC-3 (Pancreatic) | Deleted | 100 mg/kg QD | 96% | [13] |
| U87MG (Glioblastoma) | Deleted | 100 mg/kg QD | 88% | [13] | |
| MRTX1719 | Lu-99 (Lung) | Deleted | Not Specified | 60-88% | [13] |
Table 3: Clinical Trial Data for AMG-193 (NCT05094336)
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PR) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) | Reference |
| NSCLC | 17 | 2 | 3 | 6 | 3 | 3 | [16] |
| Pancreatic Ductal Adenocarcinoma | 23 | 2 | 3 | 4 | 8 | 6 | [16] |
| Biliary Tract Cancer | 19 | 2 | 0 | 8 | 3 | 6 | [16] |
| Esophageal/Gastric Cancer | 6 | 1 | 1 | 2 | 2 | 0 | [16] |
| Overall (Active Doses, n=42) | 42 | - | - | - | - | - | [17] |
| Objective Response Rate (ORR) | - | 21.4% | - | - | - | - | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MTA-cooperative PRMT5 inhibitors.
PRMT5 Enzymatic Assay
This assay measures the enzymatic activity of PRMT5 in the presence and absence of MTA and an inhibitor.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Histone H4 peptide (1-21) substrate
-
MTA
-
Test inhibitor (e.g., AMG-193)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
-
Scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and histone H4 peptide substrate.
-
Add MTA to the desired concentration (e.g., 2 µM) to simulate an MTA-high environment. For control wells, add vehicle.[13]
-
Add serial dilutions of the test inhibitor or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTS/MTT)
This assay determines the effect of the inhibitor on the proliferation of MTAP-deleted and MTAP-wild-type cancer cell lines.
-
Materials:
-
MTAP-deleted and isogenic MTAP-wild-type cell lines (e.g., HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours.[1][18]
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 5-10 days).[13]
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.[1][18]
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[18]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Western Blotting for Symmetric Dimethylarginine (SDMA)
This method is used to measure the pharmacodynamic effect of PRMT5 inhibition by assessing the levels of SDMA, a direct product of PRMT5 activity.
-
Materials:
-
Cell or tumor lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells or tissue samples in RIPA buffer and determine protein concentration.[18]
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE.[18]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[18]
-
Incubate with the primary anti-SDMA antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Apply the chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Xenograft Model
This protocol outlines the evaluation of the antitumor efficacy of MTA-cooperative PRMT5 inhibitors in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-deleted)
-
Test inhibitor formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the test inhibitor or vehicle orally, once daily (QD).
-
Measure tumor volume with calipers every few days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for SDMA).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and vehicle control groups.
-
Conclusion and Future Directions
The development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology. By exploiting a specific metabolic vulnerability in MTAP-deleted cancers, these agents, such as AMG-193, have demonstrated promising preclinical activity and early signs of clinical efficacy with a favorable safety profile.[13][16] Ongoing and future clinical trials will further define the therapeutic potential of this class of drugs across a range of solid tumors harboring MTAP deletions. Further research into potential resistance mechanisms and combination strategies will be crucial to maximizing the clinical benefit of PRMT5 inhibition in this patient population.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tangotx.com [tangotx.com]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. benchchem.com [benchchem.com]
- 9. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. onclive.com [onclive.com]
- 17. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Role of MTA Accumulation in Sensitivity to AMG 193: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthetic lethal interaction between methylthioadenosine phosphorylase (MTAP) deletion and the inhibition of PRMT5, focusing on the pivotal role of 5'-deoxy-5'-methylthioadenosine (MTA) accumulation in conferring sensitivity to the MTA-cooperative PRMT5 inhibitor, AMG 193.
Executive Summary
The homozygous deletion of the MTAP gene, an event occurring in approximately 10-15% of all human cancers, creates a unique metabolic vulnerability.[1] This deletion leads to the intracellular accumulation of the metabolite MTA, a substrate of the MTAP enzyme.[2][3] High concentrations of MTA partially inhibit the essential enzyme Protein Arginine Methyltransferase 5 (PRMT5), rendering cancer cells exquisitely dependent on its remaining activity for survival. AMG 193 is a clinical-stage, first-in-class, MTA-cooperative PRMT5 inhibitor that selectively binds to the MTA-bound PRMT5 complex.[1][4] This mechanism allows for potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal, MTAP-wildtype (WT) tissues, creating a promising therapeutic window. This guide details the underlying mechanism, the quantitative relationship between MTA levels and drug sensitivity, and the experimental protocols required to assess this critical pathway.
The MTAP-MTA-PRMT5 Axis: A Synthetic Lethal Vulnerability
In healthy cells, MTAP plays a crucial role in the methionine salvage pathway by converting MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. When the MTAP gene is deleted, typically as a passenger deletion alongside the neighboring CDKN2A tumor suppressor gene, cells lose this metabolic capability.[2] The resulting buildup of MTA acts as an endogenous, SAM-competitive inhibitor of PRMT5.[1] This partial inhibition creates a hypomorphic state where the cancer cell becomes highly dependent on the residual PRMT5 activity. AMG 193 exploits this state by forming a stable ternary complex with MTA and PRMT5, leading to complete enzymatic inhibition, cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[1][4]
Figure 1. Mechanism of AMG 193 synthetic lethality in MTAP-deleted cells.
Data Presentation: MTA Accumulation and AMG 193 Sensitivity
The selective potency of AMG 193 is directly correlated with the MTAP deletion status and the consequent accumulation of intracellular MTA.
Table 1: Intracellular MTA Accumulation in MTAP-Deleted Cells
Loss of MTAP function leads to a significant increase in intracellular MTA levels. Studies comparing isogenic cell lines (identical genetic background except for the MTAP gene) show a marked difference in MTA concentration.
| Cell Line Pair | MTAP Status | Relative Intracellular MTA Abundance (Fold Change vs. WT) | Reference |
| HCT116 | Wild-Type | 1.0 (Baseline) | [2] |
| HCT116 | Deleted (-/-) | ~3.3 (Median increase across a panel) | [2] |
| Melanoma Cells | Wild-Type | 1.0 (Baseline) | [3] |
| Melanoma Cells | Deleted (-/-) | ~4.0 | [3] |
| Glioma Cells | Wild-Type | 1.0 (Baseline) | [5] |
| Glioma Cells | Deleted (-/-) | ~6.0 | [5] |
Note: Absolute concentrations can vary based on cell type and culture conditions, but the trend of accumulation is consistent.
Table 2: In Vitro Sensitivity of Cancer Cell Lines to AMG 193
The increased MTA in MTAP-deleted cells directly sensitizes them to AMG 193, resulting in significantly lower half-maximal inhibitory concentrations (IC50) for cell viability and target inhibition (measured by Symmetric Di-Methyl Arginine, or SDMA, levels).
| Cell Line | MTAP Status | AMG 193 Viability IC50 (µM) | SDMA Inhibition IC50 (Fold-Selectivity vs. WT) | Reference |
| HCT116 | Wild-Type | > 4.0 | 1.0 (Baseline) | [1] |
| HCT116 | Deleted (-/-) | ~0.1 | >90-fold | [1] |
| Representative Panel | ||||
| DLBCL (SU-DHL-6) | Deleted (-/-) | Sensitive (IC50 < 1 µM) | Not Reported | [1] |
| Pancreatic (BxPC-3) | Deleted (-/-) | Sensitive (IC50 < 1 µM) | Not Reported | [1] |
| NSCLC (H838) | Deleted (-/-) | Sensitive (IC50 < 1 µM) | Not Reported | [1] |
Note: For most MTAP-WT cell lines, accurate IC50 values could not be calculated as the dose-response curves did not reach 50% inhibition.[1]
Table 3: In Vivo Efficacy of AMG 193 in Xenograft Models
The selectivity observed in vitro translates to potent anti-tumor activity in vivo. AMG 193 demonstrates significant tumor growth inhibition (TGI) in MTAP-deleted xenograft models at well-tolerated doses.
| Xenograft Model | MTAP Status | AMG 193 Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI %) | Reference |
| HCT116 | Wild-Type | Up to 100 | No significant inhibition | [6] |
| HCT116 | Deleted (-/-) | 30 | Statistically significant | [6] |
| HCT116 | Deleted (-/-) | 100 | Statistically significant, dose-dependent | [6] |
| H838 (NSCLC) | Deleted (-/-) | 10 - 100 | Dose-dependent, significant | [6] |
| BxPC-3 (Pancreatic) | Deleted (-/-) | 100 | ~96% | [6] |
| U87MG (Glioblastoma) | Deleted (-/-) | 100 | ~88% | [6] |
Experimental Protocols & Workflow
Accurate assessment of the MTAP-MTA-PRMT5 axis requires a series of well-defined experiments.
Figure 2. Experimental workflow for assessing AMG 193 sensitivity.
Protocol 4.1: Determination of MTAP Protein Status by Immunohistochemistry (IHC)
Objective: To qualitatively assess the presence or absence of MTAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Principle: An anti-MTAP antibody is used to stain tissue sections. Presence of staining indicates MTAP-proficient cells, while a complete loss of staining in tumor cells (with positive internal control in stromal or endothelial cells) indicates an MTAP-deleted status.
Methodology:
-
Deparaffinization and Rehydration: Cut 4-5 µm sections from FFPE blocks. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath for 20-30 minutes. Allow slides to cool to room temperature.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes. Rinse with wash buffer (e.g., PBS or TBS). Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate sections with a validated anti-MTAP primary antibody at an optimized dilution (e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.
-
Detection: Rinse slides with wash buffer. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Chromogen: Rinse slides and apply a diaminobenzidine (DAB) substrate-chromogen solution until the desired brown stain intensity develops.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Interpretation: A qualified pathologist should evaluate the slides. Loss of cytoplasmic staining in tumor cells compared to positive internal controls (e.g., stromal cells, inflammatory cells) is scored as MTAP-deficient.
Protocol 4.2: Quantification of Intracellular MTA by LC-MS/MS
Objective: To quantitatively measure the concentration of MTA in cancer cell lysates.
Principle: Liquid chromatography (LC) separates metabolites from a cell extract, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification of MTA based on its mass-to-charge ratio and fragmentation pattern. A stable isotope-labeled MTA is used as an internal standard for absolute quantification.
Methodology:
-
Cell Culture and Harvesting: Culture 1-5 million cells per condition. For harvesting, aspirate the culture medium and quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Metabolite Extraction: Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the cell plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Include a known amount of stable isotope-labeled MTA internal standard.
-
Sample Preparation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of LC-MS grade water or initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous MTA and the internal standard.
-
-
Data Analysis: Generate a standard curve using known concentrations of MTA. Calculate the intracellular MTA concentration in the samples by normalizing the endogenous MTA peak area to the internal standard peak area and interpolating from the standard curve. Final concentrations are typically reported as pmol per million cells.
Protocol 4.3: Assessing AMG 193 Sensitivity by Cell Viability (MTS) Assay
Objective: To determine the IC50 value of AMG 193 in cancer cell lines.
Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10-point serial dilution of AMG 193 in culture medium. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Treatment: Add 100 µL of the diluted drug or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for a defined period, typically 72 to 144 hours, to allow the drug to take effect.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control wells. Plot the percentage viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 4.4: Confirmation of Target Engagement by Western Blot for SDMA
Objective: To measure the inhibition of PRMT5 methyltransferase activity by analyzing the levels of symmetric dimethylarginine (SDMA), a downstream product of PRMT5 activity.
Principle: PRMT5 catalyzes the symmetric dimethylation of arginine residues on substrate proteins. A reduction in PRMT5 activity following AMG 193 treatment will lead to a decrease in global SDMA levels, which can be detected by an SDMA-specific antibody.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of AMG 193 for 48-72 hours. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C. On a separate blot, or after stripping, probe for a loading control (e.g., β-actin or GAPDH) and total PRMT5 to ensure equal protein loading and that the drug does not alter PRMT5 expression.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SDMA signal to the loading control to determine the relative decrease in PRMT5 activity across treatment conditions.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homozygous MTAP deletion in primary human glioblastoma is not associated with elevation of methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ST-193 induced cell cycle arrest and DNA damage
An In-depth Technical Guide on Cell Cycle Arrest and DNA Damage Induced by ICRF-193 and AMG 193
A Note on Nomenclature: The query for "ST-193" in the context of cell cycle arrest and DNA damage likely refers to one of two compounds with similar designations: ICRF-193 , a catalytic inhibitor of topoisomerase II, or AMG 193 , a clinical-stage PRMT5 inhibitor. This guide provides a comprehensive overview of the mechanisms of action for both of these molecules, focusing on their roles in inducing cell cycle arrest and DNA damage.
Part 1: ICRF-193
Core Mechanism of Action
ICRF-193 is a bis(dioxopiperazine) compound that functions as a catalytic inhibitor of DNA topoisomerase II (topo II).[1][2] Unlike topo II poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex, ICRF-193 traps topo II in a "closed-clamp" conformation on the DNA after religation but before ATP hydrolysis.[1][3] This non-covalent intermediate prevents the enzyme from completing its catalytic cycle, leading to topological problems on the DNA, particularly during replication and mitosis.[1][4] The resulting unresolved DNA catenanes and supercoils trigger a DNA damage response (DDR) and subsequent cell cycle arrest, primarily in the G2/M phase.[2][3]
ICRF-193 Induced Cell Cycle Arrest
Treatment of cells with ICRF-193 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3][5] This arrest is a consequence of the activation of the G2 checkpoint in response to DNA damage and unresolved DNA structures.
Quantitative Data: Cell Cycle Distribution in HT1080 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 ± 2.1 | 20.1 ± 1.5 | 24.6 ± 1.8 |
| ICRF-193 (3 µM, 24h) | 15.2 ± 1.2 | 18.5 ± 1.6 | 66.3 ± 2.5 |
| Bleomycin (1 µM, 24h) | 10.1 ± 0.9 | 15.8 ± 1.3 | 74.1 ± 2.9 |
| (Data adapted from studies on HT1080 fibrosarcoma cells.[3]) |
ICRF-193 Induced DNA Damage
While not a direct DNA-damaging agent in the classical sense, the trapping of topo II by ICRF-193 leads to the formation of DNA lesions that are recognized by the cell's DNA damage machinery.[2][5] This damage is particularly evident at specific genomic locations, such as heterochromatin and telomeres.[3][5] The DNA damage signaling induced by ICRF-193 is mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases and their downstream effectors, Chk1 and Chk2.[2][6]
Quantitative Data: DNA Damage Foci in NIH3T3 Cells
| Treatment | Cells with γH2AX at Heterochromatin (%) | Cells with Global γH2AX (%) |
| Control (DMSO) | ~5 | ~2 |
| ICRF-193 (5 µM, 4h) | 52 | ~10 |
| Etoposide (5 µM, 4h) | 11.3 | 62.1 |
| (Data represents the percentage of cells showing a specific pattern of γH2AX staining, a marker for DNA double-strand breaks.[5][7]) |
Signaling Pathways
ICRF-193 Signaling Pathway
Caption: ICRF-193 inhibits Topoisomerase II, leading to DNA damage signaling and G2/M arrest.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[8][9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with ICRF-193 or vehicle control for the specified time.
-
Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization.
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the cells on ice or at 4°C for at least 30 minutes. (Cells can be stored at 4°C for extended periods).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting fluorescence data in the appropriate channel for PI (e.g., FL-2 or FL-3). Use a linear scale for DNA content analysis.
-
Gate out doublets and debris, and analyze the histogram of DNA content to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot for DNA Damage Markers (γH2AX, p-Chk2)
This protocol is used to detect the levels of specific proteins involved in the DNA damage response.[11][12][13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-phospho-Chk2 (Thr68))
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with ICRF-193 and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Part 2: AMG 193
Core Mechanism of Action
AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[14][15] It exhibits synthetic lethality in cancer cells with homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which occurs in approximately 10-15% of all cancers.[15][16] Loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA).[16] AMG 193 preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity.[14] This inhibition disrupts essential cellular processes, including RNA splicing and gene expression, which in turn induces DNA damage and cell cycle arrest, ultimately leading to apoptosis in MTAP-deleted cancer cells while sparing normal tissues.[14][15][17]
AMG 193 Induced Cell Cycle Arrest
In MTAP-deleted cancer cells, inhibition of PRMT5 by AMG 193 leads to a robust cell cycle arrest in the G2/M phase.[14][16] This is a key mechanism contributing to its anti-tumor activity.
Quantitative Data: Cell Viability IC50 in HCT116 Cells
| Cell Line | Viability IC50 (µM) |
| HCT116 MTAP-deleted | 0.008 |
| HCT116 MTAP WT | >10 |
| (Data adapted from in vitro studies on isogenic HCT116 cell lines.[14]) |
AMG 193 Induced DNA Damage
Treatment with AMG 193 in MTAP-null cells leads to an increase in DNA damage response markers, including phosphorylated histone H2A.X (γH2AX) and the cell cycle inhibitor p21.[14][18] This indicates that the disruption of PRMT5 function compromises genomic integrity.
Quantitative Data: Clinical Response in MTAP-deleted Solid Tumors
| Tumor Type | Objective Response Rate (ORR) |
| Various Solid Tumors (n=42) | 21.4% |
| (Data from a phase I dose exploration study of AMG 193 in patients with MTAP-deleted solid tumors treated at active and tolerable doses.[19][20]) |
Signaling Pathways
AMG 193 Experimental Workflow
Caption: AMG 193 selectively inhibits PRMT5 in MTAP-deleted cells, causing DNA damage and G2/M arrest.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
Cell culture medium
-
AMG 193 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells (e.g., HCT116 MTAP-deleted and WT) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of AMG 193 for 72-96 hours. Include a vehicle-only control.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
Immunofluorescence for DNA Damage Foci (γH2AX)
This method is used to visualize and quantify DNA double-strand breaks within individual cells.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X (Ser139))
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed and treat cells as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
References
- 1. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, delays the cell cycle progression from metaphase, but not from anaphase to the G1 phase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of MTA-Cooperative PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. A significant breakthrough in this field is the development of Methylthioadenosine (MTA)-cooperative inhibitors, which leverage a synthetic lethal interaction in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. Approximately 10-15% of all human cancers exhibit MTAP deletion, leading to the accumulation of MTA.[1][2] This accumulation creates a unique therapeutic window, allowing MTA-cooperative inhibitors to selectively bind to the PRMT5-MTA complex and inhibit its activity in cancer cells while sparing healthy tissues.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this promising class of targeted therapies.
The Rationale for MTA-Cooperative PRMT5 Inhibition
PRMT5 is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on a variety of histone and non-histone proteins.[5] This post-translational modification is crucial for regulating numerous cellular processes, including RNA splicing, cell cycle progression, apoptosis, and the DNA damage response.[4][6]
In normal cells, the enzyme MTAP plays a key role in the methionine salvage pathway by metabolizing MTA.[1] However, in cancers where the MTAP gene is co-deleted with the adjacent CDKN2A tumor suppressor, MTA accumulates to high levels.[3] This endogenous MTA acts as a weak competitive inhibitor of PRMT5 by binding to the S-adenosylmethionine (SAM) cofactor pocket.[7] This partial inhibition sensitizes MTAP-deleted cancer cells to further suppression of PRMT5 activity.[3]
MTA-cooperative inhibitors are small molecules designed to bind to the PRMT5 protein, but only when MTA is already present in the SAM-binding pocket.[8] This ternary complex (PRMT5•MTA•Inhibitor) formation leads to potent and selective inhibition of PRMT5's methyltransferase activity specifically in MTAP-deleted cells, achieving a synthetic lethal effect.[1]
Discovery and Hit-Finding Strategies
The identification of clinical MTA-cooperative PRMT5 inhibitors has been propelled by several advanced drug discovery platforms.
-
Fragment-Based Lead Discovery (FBLD) : This approach, which led to the discovery of MRTX1719 , involves screening a library of low-molecular-weight fragments to identify molecules that bind weakly to the PRMT5•MTA complex.[9] Techniques like Surface Plasmon Resonance (SPR) are used to detect these low-affinity interactions, which then serve as starting points for chemical elaboration into potent leads.[9]
-
DNA-Encoded Library (DEL) Screening : Amgen utilized a DEL screen to identify hits that led to AMG 193 . This technology involves screening vast libraries of compounds, each tagged with a unique DNA barcode, against the target protein to rapidly identify binders.
-
High-Throughput Screening (HTS) : Tango Therapeutics employed a high-throughput peptide displacement assay to screen a large compound collection.[4] This effort identified the initial hits that were optimized to yield TNG908 and TNG462 .[4]
Quantitative Data of Key Clinical Candidates
The following tables summarize the in vitro potency and selectivity of leading MTA-cooperative PRMT5 inhibitors. Data is compiled from multiple preclinical studies.
Table 1: Biochemical and Cellular Potency of MRTX1719
| Assay Type | Cell Line / Condition | IC50 | Selectivity (MTAP WT / MTAP del) | Reference |
| Biochemical | PRMT5•MTA complex | 3.6 nM | - | [10] |
| Cellular SDMA | HCT116 MTAP del | 8 nM | > 50-fold | [11] |
| HCT116 MTAP WT | > 400 nM | [11] | ||
| Cell Viability (10-day) | HCT116 MTAP del | 12 nM | > 70-fold | [11][12] |
| HCT116 MTAP WT | 890 nM | [12] |
Table 2: Potency of AMG 193
| Assay Type | Cell Line / Condition | IC50 | Selectivity (MTAP WT / MTAP del) | Reference |
| Biochemical | PRMT5•MTA complex | 0.107 µM | - | [13] |
| Cell Viability | HCT116 MTAP del | Reported Potent | High | [14] |
| HCT116 MTAP WT | Reported Weak | [14] |
Table 3: Potency of TNG908 and TNG462
| Compound | Assay Type | Cell Line / Condition | Value | Selectivity (MTAP WT / MTAP del) | Reference |
| TNG462 | Biochemical | PRMT5•MTA Ki | ≤ 300 fM | - | [15] |
| Cellular SDMA | HAP1 MTAP del | 800 pM | ~45-fold | [15] | |
| Cell Viability | HAP1 MTAP del | 4 nM | [15] | ||
| TNG908 | Cell Viability | MTAP del lines | Potent | ~15-fold more potent than in MTAP WT | [16] |
Key Signaling Pathways Modulated by PRMT5
PRMT5 inhibition affects multiple oncogenic signaling pathways, contributing to its anti-tumor activity. The symmetric dimethylation of various substrates by PRMT5 can either activate or repress these pathways depending on the cellular context.
Detailed Experimental Protocols
Reproducible and robust assays are critical for the evaluation of MTA-cooperative PRMT5 inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay (Radiolabeled)
This assay quantifies the enzymatic activity of the PRMT5•MTA complex and the potency of an inhibitor.[1]
-
Principle : Measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone H4 peptide substrate. Inhibition is quantified by a reduction in the radiolabeled product.
-
Materials :
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 (1-15) peptide substrate.
-
³H-SAM.
-
MTA.
-
Test inhibitor compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA).
-
Phosphocellulose filter plates and scintillant.
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO and then assay buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 substrate, and MTA (e.g., at a fixed concentration like 2 µM).[1]
-
Add the test inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme background control.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the positively charged peptide substrate.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add liquid scintillant and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of SDMA, a direct pharmacodynamic biomarker of PRMT5 activity.[17][18]
-
Principle : Utilizes specific antibodies to detect the levels of SDMA-modified proteins in cell lysates after inhibitor treatment.
-
Materials :
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair).
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-Vinculin or anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Procedure :
-
Seed MTAP-deleted and MTAP-WT cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the test inhibitor for a specified period (e.g., 96 hours).[12]
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize protein bands using a digital imager.
-
Re-probe the blot with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Quantify band intensities to determine the dose-dependent reduction in SDMA levels and calculate the IC50.
-
Cell Viability Assay
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
-
Principle : Measures the metabolic activity of viable cells, which is proportional to the number of living cells, using reagents like MTS or luminescence-based reagents (e.g., CellTiter-Glo).[17][19]
-
Materials :
-
MTAP-deleted and MTAP-WT cancer cell lines.
-
96-well cell culture plates (clear-bottom for absorbance, white-walled for luminescence).
-
Test inhibitor compound.
-
Cell viability reagent (e.g., MTS or CellTiter-Glo Luminescent Cell Viability Assay).
-
Microplate reader (absorbance or luminescence).
-
-
Procedure :
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well).
-
Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate for an extended period to assess long-term effects (e.g., 10 days for MRTX1719).[12]
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo).
-
Measure the absorbance (at 490 nm for MTS) or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50/GI50 value from the dose-response curve.
-
Conclusion and Future Directions
The development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology. By exploiting the specific metabolic vulnerability of MTAP-deleted cancers, these agents achieve a high degree of selectivity, promising a wider therapeutic index compared to first-generation, non-selective PRMT5 inhibitors.[3] Clinical candidates like MRTX1719, AMG 193, TNG908, and TNG462 have demonstrated robust preclinical activity and are showing encouraging early signs in clinical trials.[20][21] Future research will focus on expanding their clinical application to various MTAP-deleted tumor types, exploring combination therapies to overcome potential resistance mechanisms, and identifying additional biomarkers to further refine patient selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Blueprint: An In-depth Technical Guide to ST-193 (AMG 193) Binding with the PRMT5-MTA Complex
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the selective inhibitor ST-193, clinically known as AMG 193, and the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document outlines the key structural features, binding kinetics, and the experimental methodologies utilized to elucidate the mechanism of this MTA-cooperative inhibitor.
Introduction to PRMT5 and the Role of this compound (AMG 193)
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a vital role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][3] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[2]
This compound (AMG 193) is a potent and orally bioavailable MTA-cooperative inhibitor of PRMT5.[4][5] Its mechanism of action is particularly relevant in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of human cancers.[4][6] This genetic alteration leads to the accumulation of MTA, a natural substrate of MTAP.[4][7] AMG 193 preferentially binds to the PRMT5-MTA complex, leading to enhanced inhibition of PRMT5's methyltransferase activity in cancer cells while largely sparing healthy tissues.[7][8] This targeted approach provides a promising therapeutic window for MTAP-deleted tumors.[8]
Quantitative Analysis of this compound (AMG 193) Binding
The binding affinity and inhibitory potency of AMG 193 against the PRMT5-MTA complex have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ | 0.107 µM | MTAP-deleted cells | [5] |
| IC₅₀ | ~0.1 mM | HCT116 MTAP-null cells (viability) | [6] |
| IC₅₀ | > 4 mM | HCT116 MTAP WT cells (viability) | [6] |
| Parameter | Value | Condition | Reference |
| Binding Affinity (Kd) | 3.9 pM | PRMT5-MTA complex | |
| Dissociation Rate (kd) | 1.0E-04 1/s | PRMT5-MTA complex | [8] |
| In vitro half-life (t₁/₂) | > 120 minutes | PRMT5-MTA complex | [8] |
| MTA Cooperativity | ~60-fold more potent binding in the presence of MTA vs. SAM | SPR Analysis | [8] |
Structural Insights from X-ray Crystallography
The co-crystal structure of AMG 193 in complex with MTA-bound PRMT5:MEP50 has been determined at a resolution of 2.55 Å (PDB: 9C10).[8] This structural data provides a detailed understanding of the molecular interactions driving the potent and selective inhibition.
Key Interactions:
-
The amino-dihydrofuro-[8] naphthyridine motif of AMG 193 occupies the substrate-binding pocket of PRMT5.[8]
-
A strong polar interaction is formed between AMG 193 and the sidechain of Glu444 .[8]
-
A hydrogen bond is established with the backbone carbonyl of Glu435 .[8]
-
A tight van der Waals interaction occurs between the methylene (B1212753) group of the dihydrofuran ring of AMG 193 and the sulfur atom of MTA.[8]
-
The amino-heterocycle of AMG 193 is involved in a displaced π-π stacking interaction with Trp579 and Phe327 .[7]
-
The terminal trifluoro-phenyl group is situated in a hydrophobic pocket, with F580 in a π-π stack and Y304 in an edge-to-face stack with the phenyl ring of the ligand.[7]
Experimental Methodologies
Protein Expression and Purification for X-ray Crystallography
Recombinant PRMT5 and MEP50 were co-expressed using a baculovirus expression system.[9] Frozen cell pellets were resuspended in a lysis buffer (50 mM HEPES).[9] Protein purification was conducted at 4°C.[9]
X-ray Crystallography
The crystal structure of the PRMT5:MEP50-MTA-AMG 193 complex was determined to a resolution of 2.55 Å.[8] The corresponding PDB ID is 9C10.[7][8]
Surface Plasmon Resonance (SPR) Assays
SPR assays were employed to determine the binding affinity (Kd), kinetics (ka and kd), and in vitro half-life of AMG 193 to the PRMT5 complex.[8]
-
Assay Setup : Biotinylated PRMT5-MEP50 was captured on a streptavidin (SA) surface.[10]
-
Analyte : AMG 193 was used as the analyte.
-
Conditions : Assays were conducted in the presence of either MTA or S-adenosylmethionine (SAM) to determine MTA cooperativity.[8]
-
Complex Formation : Bio-PRMT5-MEP50 was preincubated with a saturating concentration of AMG 193 (1:10 ratio) to ensure complete complex formation.[8] The complex was captured on the SA surface at a concentration of approximately 20 to 100 µg/mL with a flow rate of 2 µL/minute, achieving capture levels of 2,000 to 4,000 RU.[9][10]
-
Dissociation Measurement : A chaser molecule was injected at various time points to measure the dissociation of AMG 193.[9] The dissociation rate (kd) and half-life (t1/2) were determined by fitting the data to a one-site exponential decay function.[9]
Visualizing the Molecular Landscape
PRMT5 Signaling Pathway and Inhibition by this compound (AMG 193)
The following diagram illustrates the central role of PRMT5 in cellular signaling and the mechanism of its inhibition by AMG 193 in MTAP-deleted cancer cells.
Caption: PRMT5 signaling in normal vs. MTAP-deleted cancer cells and the mechanism of this compound (AMG 193) action.
Experimental Workflow for Structural and Biochemical Analysis
This diagram outlines the general workflow for characterizing the interaction between this compound (AMG 193) and the PRMT5-MTA complex.
Caption: Workflow for the structural and biochemical characterization of this compound (AMG 193) binding to PRMT5.
Logical Relationship of this compound (AMG 193) Cooperative Binding
This diagram illustrates the logical basis for the enhanced affinity of this compound (AMG 193) for the PRMT5-MTA complex.
Caption: Logical diagram of the MTA-cooperative binding of this compound (AMG 193) to PRMT5.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ST-193 (AMG 193) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193, also known as AMG 193, is a potent and orally bioavailable MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This compound exhibits a novel mechanism of action, preferentially targeting PRMT5 in the presence of methylthioadenosine (MTA).[1][2][4] In normal cells, the enzyme methylthioadenosine phosphorylase (MTAP) metabolizes MTA. However, in cancers with a homozygous deletion of the MTAP gene, MTA accumulates to high levels.[1] This accumulation leads to a partial inhibition of PRMT5. This compound (AMG 193) exploits this vulnerability by selectively binding to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5 activity in MTAP-deleted cancer cells while largely sparing normal tissues.[1][4][5] This targeted approach induces synthetic lethality, making this compound a promising therapeutic agent for various MTAP-null solid tumors.[5][6]
In vitro studies have demonstrated that inhibition of PRMT5 by this compound (AMG 193) in MTAP-deleted cancer cells leads to a cascade of cellular events, including the induction of DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately resulting in cell death.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (AMG 193) in various in vitro assays.
Table 1: Cell Viability IC50 Values of this compound (AMG 193)
| Cell Line | MTAP Status | IC50 (µM) | Fold Selectivity (WT/MTAP-deleted) |
| HCT116 | Wild-Type | > 4 | ~40x |
| HCT116 | MTAP-deleted | 0.1 |
Data compiled from in vitro viability assays.[6]
Table 2: Inhibition of Symmetric Dimethylarginine (SDMA) by this compound (AMG 193)
| Cell Line | MTAP Status | Assay | Fold Selectivity (WT/MTAP-deleted) |
| HCT116 | Wild-Type | SDMA Levels | >100x |
| HCT116 | MTAP-deleted | SDMA Levels |
Symmetric dimethylarginine (SDMA) is a biomarker for PRMT5 activity.[6]
Signaling Pathway
The proposed signaling pathway for this compound (AMG 193) in MTAP-deleted cancer cells is depicted below.
Caption: Signaling pathway of this compound (AMG 193) in MTAP-deleted cancer cells.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound (AMG 193).
Cell Viability Assay
This protocol outlines the measurement of cell viability in response to this compound (AMG 193) treatment using a luminescence-based assay such as CellTiter-Glo®.
Experimental Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound (AMG 193) stock solution (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound (AMG 193) in complete medium. A typical concentration range would be from 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a humidified 5% CO2 incubator.[9]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for SDMA
This protocol describes the detection of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity, by Western blotting.
Procedure:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (AMG 193) for 72 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA (e.g., anti-SDMA antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following this compound (AMG 193) treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound (AMG 193) at the desired concentrations for 48-72 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound (AMG 193) as described for the cell cycle analysis.
-
Harvest cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Conclusion
These application notes and protocols provide a comprehensive guide for the in vitro characterization of this compound (AMG 193). The provided methodologies will enable researchers to investigate the mechanism of action and therapeutic potential of this novel MTA-cooperative PRMT5 inhibitor in MTAP-deleted cancers. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, contributing to the advancement of targeted cancer therapies.
References
- 1. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG 193 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, and selective MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2] It exhibits synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][3] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[2][4] AMG 193 preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 enzymatic activity in MTAP-deleted cancer cells while sparing normal tissues.[1][3] This targeted inhibition induces DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately resulting in tumor cell apoptosis and robust antitumor activity in preclinical xenograft models.[1][5]
These application notes provide detailed protocols for the use of AMG 193 in various xenograft mouse models, summarizing key dosage information and experimental procedures to guide researchers in their preclinical studies.
Quantitative Data Summary
The following tables summarize the recommended dosages of AMG 193 for different xenograft mouse models based on preclinical studies.
Table 1: AMG 193 Dosage in Cell Line-Derived Xenograft (CDX) Models [6]
| Cell Line | Cancer Type | Mouse Strain | AMG 193 Dosage (mg/kg, Oral, QD) |
| HCT116 (MTAP-deleted) | Colorectal Carcinoma | Athymic Nude or SCID | 3, 10, 30, 100 |
| DOHH-2 | B-cell Lymphoma | SCID or NOD/SCID | 10, 20, 30 |
| BxPC-3 | Pancreatic Adenocarcinoma | Athymic Nude | 10, 30, 100 |
| LU99 | Non-Small Cell Lung Cancer | Athymic Nude | 10, 25, 100 |
| H838 | Non-Small Cell Lung Cancer | Athymic Nude | 10, 25, 100 |
Table 2: Summary of Antitumor Activity of AMG 193 in Xenograft Models [7]
| Xenograft Model | Dosage (mg/kg, QD) | Tumor Growth Inhibition (TGI) |
| BxPC-3 | 100 | 96% |
| U87MG | 100 | 88% |
Signaling Pathway
The following diagram illustrates the mechanism of action of AMG 193 in MTAP-deleted cancer cells.
References
- 1. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOHH2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols for Cell Viability Assays Following ST-193 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193, also known as AMG 193, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It demonstrates significant therapeutic potential in cancers with methylthioadenosine phosphorylase (MTAP) deletion, a common alteration in various malignancies. This compound induces synthetic lethality in MTAP-deleted cancer cells by inhibiting PRMT5, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability, focusing on the MTT and Annexin V/Propidium Iodide (PI) assays.
Data Presentation
The efficacy of this compound varies across different cancer cell lines, with a pronounced effect in those harboring MTAP deletions. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.
| Cell Line | Cancer Type | MTAP Status | Assay Type | Parameter | Value | Reference |
| HCT116 | Colon Carcinoma | Deleted | Cell Viability (CTG) | IC50 | ~46-fold lower than MTAP WT | [1][3] |
| HCT116 | Colon Carcinoma | Wild-Type | Cell Viability (CTG) | IC50 | - | [1][3] |
| DLBCL Lines | Diffuse Large B-cell Lymphoma | Deleted | Cell Viability (CTG) | IC50 | 10-fold lower than other indications | [1] |
| PDAC Lines | Pancreatic Ductal Adenocarcinoma | Deleted | Cell Viability (CTG) | - | Dose-dependent decrease | [1] |
| NSCLC Lines | Non-Small Cell Lung Cancer | Deleted | Cell Viability (CTG) | - | Dose-dependent decrease | [1] |
Note: Representative dose-response curves for DLBCL, PDAC, and NSCLC cell lines show a clear separation in viability between MTAP-deleted and wild-type cells upon this compound treatment.[1] Further research is needed to establish specific IC50 values and cell viability percentages at various concentrations for a broader range of cell lines.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (AMG 193)
-
MTT solution (5 mg/mL in PBS)
-
MTAP-deleted and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Annexin V/PI Assay for Apoptosis Detection
The Annexin V/PI assay is a flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (AMG 193)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
MTAP-deleted cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PRMT5 Target Engagement by AMG 193
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Its dysregulation has been implicated in numerous cancers, making it a compelling therapeutic target.[1] AMG 193 is a potent and selective, orally active MTA-cooperative PRMT5 inhibitor.[2][3] It preferentially targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration in many cancers.[4][5] This application note provides a detailed protocol for assessing the target engagement of AMG 193 with PRMT5 in cancer cell lines using Western blotting to measure the levels of symmetric dimethylarginine (SDMA), a direct downstream marker of PRMT5 enzymatic activity.
Signaling Pathway and Mechanism of Action
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates.[4] AMG 193 acts as an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to enhanced inhibition of its methyltransferase activity. This inhibition results in a global reduction of SDMA levels on various cellular proteins. By quantifying the reduction in SDMA levels upon AMG 193 treatment, researchers can effectively measure the extent of PRMT5 target engagement in a cellular context.
Experimental Protocols
This section details the step-by-step methodology for a Western blot analysis to determine PRMT5 target engagement by AMG 193.
Protocol 1: Cell Culture and Treatment with AMG 193
-
Cell Seeding: Seed MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
AMG 193 Treatment: Prepare a dose-response curve of AMG 193 in complete culture medium (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation with Inhibitor: Replace the culture medium with the AMG 193-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction (Cell Lysis)
-
Cell Wash: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the samples briefly.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Protocol 3: Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PRMT5 and SDMA overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SDMA and total PRMT5 band intensities to the loading control. The ratio of SDMA to total PRMT5 can then be calculated to determine the extent of target engagement.
Data Presentation
The following tables summarize the recommended reagents and their working concentrations for the Western blot protocol.
Table 1: Primary Antibodies
| Target Protein | Supplier & Cat. No. | Recommended Dilution |
| Total PRMT5 | Cell Signaling #2252 | 1:1000 |
| Symmetric Di-Methyl Arginine (SDMA) | Cell Signaling #13222 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling #4967 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling #2118 | 1:1000 |
Table 2: Secondary Antibodies
| Antibody | Supplier & Cat. No. | Recommended Dilution |
| Anti-rabbit IgG, HRP-linked | Cell Signaling #7074 | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Cell Signaling #7076 | 1:2000 - 1:5000 |
Table 3: Example Quantitative Data Summary
| Treatment (AMG 193) | Normalized SDMA Intensity | Normalized Total PRMT5 Intensity | SDMA / Total PRMT5 Ratio | % Inhibition |
| 0 nM (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 nM | 0.85 | 1.02 | 0.83 | 17% |
| 10 nM | 0.45 | 0.98 | 0.46 | 54% |
| 100 nM | 0.12 | 1.01 | 0.12 | 88% |
| 1000 nM | 0.05 | 0.99 | 0.05 | 95% |
Mandatory Visualizations
References
- 1. origene.com [origene.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. thermofisher.com [thermofisher.com]
- 5. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
AMG 193: Application Notes and Protocols for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, investigational small molecule that functions as a methylthioadenosine (MTA)-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] This targeted therapy has shown significant promise in the preclinical and clinical research of cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] Approximately 10-15% of all human cancers, including a notable portion of pancreatic adenocarcinomas, exhibit this MTAP deletion.[4]
The loss of MTAP function in cancer cells leads to the accumulation of its substrate, MTA.[4] While MTA is a weak endogenous inhibitor of PRMT5, its buildup renders these MTAP-deleted cancer cells uniquely vulnerable to further PRMT5 inhibition. AMG 193 capitalizes on this by preferentially binding to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's enzymatic activity.[3] This mechanism induces synthetic lethality, triggering a cascade of events including aberrant RNA splicing, DNA damage, and cell cycle arrest, ultimately leading to the death of cancer cells while largely sparing normal, MTAP-proficient cells.[2][4]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the use of AMG 193 in pancreatic cancer research.
Data Presentation
In Vitro Efficacy
AMG 193 demonstrates potent and selective cytotoxic activity against MTAP-deleted pancreatic cancer cells.
| Cell Line | MTAP Status | AMG 193 IC50 (µM) | Selectivity (fold) | Reference |
| HCT116 Isogenic | MTAP-deleted | 0.107 | ~40x | [1][3] |
| HCT116 Isogenic | MTAP Wild-Type | >4 | [3] | |
| Various PDAC | MTAP-deleted | <0.1 (for AM-9747) | Not Applicable | [5] |
Note: Data for a similar MTA-cooperative PRMT5 inhibitor, AM-9747, is included to demonstrate the general potency in pancreatic ductal adenocarcinoma (PDAC) cell lines.
In Vivo Efficacy in Pancreatic Cancer Models
AMG 193 exhibits robust and dose-dependent anti-tumor activity in patient-derived xenograft (PDX) models of MTAP-deleted pancreatic cancer.
| Model Type | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| PDX | Pancreatic | AMG 193 | Oral, Once Daily | Statistically significant and dose-dependent | [5] |
Clinical Pharmacokinetics (Phase 1 Data)
| Parameter | Value | Reference |
| Half-life | ~13 hours | [4] |
| Maximum Tolerated Dose (MTD) | 1200 mg once daily | [6] |
Signaling Pathways and Experimental Workflows
AMG 193 Mechanism of Action in MTAP-deleted Pancreatic Cancer
Caption: AMG 193 mechanism in MTAP-deleted pancreatic cancer.
Preclinical Research Workflow for AMG 193 Evaluation
Caption: Workflow for preclinical evaluation of AMG 193.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol outlines the measurement of cell viability in pancreatic cancer cell lines treated with AMG 193 using a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Pancreatic cancer cell lines (MTAP-deleted and wild-type)
-
AMG 193 (and DMSO as vehicle control)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count pancreatic cancer cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Note: Optimal seeding density should be determined for each cell line.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMG 193 in complete culture medium. A 10-point dose-response curve (e.g., 0.001 µM to 10 µM) is recommended.
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest AMG 193 concentration.
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.[5]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for PRMT5 Target (SDMA) Inhibition
This protocol describes the detection of symmetric dimethylarginine (SDMA) levels, a downstream marker of PRMT5 activity, in pancreatic cancer cells following AMG 193 treatment.
Materials:
-
Pancreatic cancer cell lines
-
AMG 193 (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with various concentrations of AMG 193 for a predetermined time (e.g., 72 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDC membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C. Note: Optimal antibody dilution should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for loading control.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: RNA Sequencing (RNA-seq) Analysis
This protocol provides a general workflow for analyzing global gene expression changes in pancreatic cancer cells treated with AMG 193.
Materials:
-
Pancreatic cancer cells treated with AMG 193 or vehicle
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality control instrumentation (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction and Quality Control:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA integrity and concentration using a Bioanalyzer and spectrophotometer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Read Quality Control and Alignment:
-
Differential Expression Analysis:
-
Generate a count matrix of genes or transcripts.
-
Perform differential gene expression analysis between AMG 193-treated and control samples using packages like DESeq2 or edgeR in R.[5]
-
-
Pathway and Functional Enrichment Analysis:
-
Perform gene set enrichment analysis (GSEA) to identify significantly altered pathways (e.g., cell cycle, RNA processing).[5]
-
-
Alternative Splicing Analysis:
-
Analyze changes in splicing events, such as intron retention, using specialized software.[5]
-
-
Conclusion
AMG 193 represents a promising targeted therapeutic strategy for MTAP-deleted pancreatic cancer. The data and protocols presented here provide a framework for researchers to further investigate the mechanism of action and preclinical efficacy of this novel MTA-cooperative PRMT5 inhibitor. The provided methodologies can be adapted and optimized for specific experimental needs to advance our understanding of AMG 193 and its potential clinical applications in pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating ST-193 in Biliary Tract Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 (also known as AMG 193) is a first-in-class, orally bioavailable, and selective MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2][3] This novel therapeutic agent is designed to induce synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 12-15% of cholangiocarcinomas.[4][5] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which complexes with PRMT5. This compound preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in cancer cells while sparing normal tissues.[1][3] Inhibition of PRMT5 in MTAP-deleted cells has been shown to induce DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to tumor cell death.[1][2] Preclinical and early clinical data have demonstrated promising anti-tumor activity of this compound in various solid tumors, including biliary tract cancer.[2][3]
These application notes provide a comprehensive overview of the preclinical investigation of this compound in biliary tract cancer models, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
In Vitro Sensitivity of Cancer Cell Lines to this compound
The following table summarizes the in vitro activity of this compound in cancer cell lines, highlighting its selectivity for MTAP-deficient cells. While specific IC50 values for a broad panel of biliary tract cancer cell lines are not yet publicly available, the data from an isogenic cell line pair demonstrates the principle of MTAP-selective activity. Preclinical studies have shown that biliary tract cancer cell lines are among those with preferential sensitivity to this compound.[1][6]
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Fold Selectivity (MTAP WT/null) | Reference |
| HCT116 | Colon Cancer | Wild-Type | > 4 | ~40x | [1] |
| HCT116 | Colon Cancer | MTAP-null | 0.1 | [1] | |
| RBE | Cholangiocarcinoma | MTAP loss | Data not available | - | [4] |
| YSCCC | Cholangiocarcinoma | MTAP loss | Data not available | - | [4] |
| TFK1 | Cholangiocarcinoma | MTAP loss | Data not available | - | [4] |
In Vivo Efficacy of this compound in Preclinical Models
This compound has demonstrated robust anti-tumor activity in a variety of MTAP-null cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[1][2] The following table summarizes the available clinical efficacy data for AMG 193 in patients with MTAP-deleted solid tumors, including biliary tract cancer, from a phase I dose-exploration study.
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) | Objective Response Rate (ORR) | Reference |
| Biliary Tract Cancer | 19 | 2 | 8 | 3 | 6 | 21.4% (overall for active doses) | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
The following diagram illustrates the proposed mechanism of action of this compound in MTAP-deleted biliary tract cancer cells.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical workflow for the preclinical assessment of this compound in biliary tract cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prognostic Role of MTAP Loss in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarkers for Predicting Response to AMG 193 (ST-193) Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 (formerly ST-193) is a first-in-class, investigational, central nervous system (CNS)-penetrant, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1] It is designed to induce synthetic lethality in tumors harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration, present in approximately 10-15% of all human cancers, leads to the accumulation of MTA within cancer cells.[2][3] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's enzymatic activity, which in turn causes DNA damage, cell cycle arrest, and aberrant mRNA splicing in MTAP-deleted cancer cells, while sparing normal tissues.[4]
These application notes provide a comprehensive overview of the key biomarkers for predicting response to AMG 193 therapy, detailed protocols for their detection, and a summary of the clinical data from the phase I MTAPESTRY 101 trial (NCT05094336).
Predictive Biomarker: MTAP Homozygous Deletion
The primary and definitive predictive biomarker for sensitivity to AMG 193 is the homozygous deletion of the MTAP gene. The MTAP gene is located on chromosome 9p21.3, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene, and they are often co-deleted.[5] Therefore, evidence of CDKN2A homozygous deletion can also be used as a surrogate marker for patient selection.[3][6]
Signaling Pathway and Mechanism of Action of AMG 193
Experimental Protocols for Biomarker Detection
The homozygous deletion of MTAP can be detected using several methodologies, including Next-Generation Sequencing (NGS), Fluorescence In Situ Hybridization (FISH), and Immunohistochemistry (IHC) for the loss of MTAP protein expression.
Experimental Workflow
Protocol 1: Detection of MTAP Homozygous Deletion by Next-Generation Sequencing (NGS)
NGS is a comprehensive method to assess the copy number status of the MTAP gene.
1. Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Ensure a minimum of 20% tumor cell content in the analyzed sample.[7]
2. DNA Extraction:
-
Extract genomic DNA from FFPE tissue sections using a commercially available kit optimized for FFPE samples.
-
Quantify the extracted DNA and assess its quality.
3. Library Preparation and Sequencing:
-
Prepare a sequencing library using a targeted gene panel that includes coverage of the MTAP gene and the surrounding 9p21 region.
-
Perform hybrid capture-based enrichment of the target regions.[7]
-
Sequence the prepared library on a compatible NGS platform to a sufficient depth (e.g., >500X) to accurately determine copy number variations.[8]
4. Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Utilize a validated bioinformatics pipeline to calculate copy number alterations. This often involves algorithms that correct for tumor purity and ploidy.[8]
-
A homozygous deletion is determined when the copy number for the MTAP gene is called as zero.[7]
Protocol 2: Detection of MTAP Homozygous Deletion by Fluorescence In Situ Hybridization (FISH)
FISH provides a visual assessment of the MTAP gene copy number on a single-cell level.
1. Specimen Preparation:
-
Use 4-μm thick FFPE tissue sections mounted on charged slides.
2. Pre-treatment:
-
Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol (B145695) washes.
-
Perform heat-induced epitope retrieval.
-
Digest the tissue with a protease solution (e.g., VP2000 protease buffer at 37°C) to allow probe penetration.[9]
3. Hybridization:
-
Apply a dual-color FISH probe set consisting of:
-
Co-denature the probe and the target DNA on the slide.
-
Hybridize overnight at 37°C in a humidified chamber.[9]
4. Post-Hybridization Washes and Counterstaining:
-
Wash the slides to remove unbound probe.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
5. Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
Score a minimum of 50-100 non-overlapping, intact tumor cell nuclei.[10]
-
Interpretation: Homozygous deletion of MTAP is defined by the absence of signals for the 9p21 probe in the presence of two signals for the CEN9 control probe.[10]
Protocol 3: Detection of MTAP Protein Loss by Immunohistochemistry (IHC)
Loss of MTAP protein expression is a reliable surrogate for MTAP homozygous deletion.[11]
1. Specimen Preparation:
-
Use 4-μm thick FFPE tissue sections mounted on charged slides.
2. Staining Procedure:
-
Deparaffinize and rehydrate the slides.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with a validated primary antibody against MTAP (e.g., clone EPR6893).[10]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Apply a chromogen (e.g., DAB) to visualize the staining.
-
Counterstain with hematoxylin.
3. Analysis:
-
Evaluate the slides using a light microscope.
-
Positive Control: Normal, non-neoplastic cells (e.g., stromal cells, endothelial cells) within the tissue sample should show cytoplasmic and/or nuclear staining for MTAP.[12]
-
Interpretation: Complete absence of staining in tumor cells, in the presence of positive internal controls, is indicative of MTAP protein loss and is highly correlated with MTAP homozygous deletion.[13]
Pharmacodynamic Biomarker: Symmetric Dimethylarginine (SDMA)
Symmetric dimethylarginine (SDMA) is a product of protein methylation and is a substrate of PRMT5. Inhibition of PRMT5 by AMG 193 leads to a reduction in SDMA levels. Therefore, measuring changes in serum or tumor SDMA can serve as a pharmacodynamic biomarker to confirm target engagement.[2] Greater reduction in serum SDMA has been observed in patients achieving a partial response or stable disease compared to those with progressive disease.[2]
Protocol 4: Measurement of Serum SDMA by Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Collection and Preparation:
-
Collect whole blood and process to obtain serum.
-
Samples can be stored at 4°C for up to 14 days or frozen at -80°C for long-term stability.[14]
2. SDMA Extraction:
-
To 50 µL of serum, add an internal standard (e.g., D7-labeled ADMA).[15]
-
Perform protein precipitation and extraction of the supernatant.
3. LC-MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate SDMA from other components on a suitable chromatography column.
-
Perform mass spectrometry analysis using multiple reaction monitoring (MRM) to detect the specific mass transitions for SDMA and the internal standard.[15]
4. Quantification:
-
Generate a standard curve using known concentrations of SDMA.
-
Quantify the SDMA concentration in the samples by comparing the peak area ratio of SDMA to the internal standard against the standard curve.
Clinical Data Summary: MTAPESTRY 101 (Phase I)
The first-in-human phase I study (MTAPESTRY 101) evaluated the safety, tolerability, and preliminary efficacy of AMG 193 in patients with advanced MTAP-deleted solid tumors.[2]
Table 1: Patient Demographics and Baseline Characteristics (All Cohorts, n=167)
| Characteristic | Value |
| Median Age (Range) | 62.0 years (28-83) |
| Sex (Male) | 50.3% |
| ECOG Performance Status 1 | 62.9% |
| Median Prior Lines of Therapy (Range) | 2 (1-9) |
| Stage IV Disease | 85.0% |
| Data from the 2024 ESMO Congress presentation of the MTAPESTRY 101 trial.[2] |
Table 2: Best Overall Response to AMG 193 at Active Doses* (n=76)
| Tumor Type | N | Confirmed PR | Unconfirmed PR | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) |
| Non-Small Cell Lung Cancer | 17 | 2 | 3 | 6 | 3 | 3 |
| Pancreatic Ductal Adenocarcinoma | 23 | 2 | 3 | 4 | 8 | 6 |
| Biliary Tract Cancer | 19 | 2 | 0 | 8 | 3 | 6 |
| Esophageal/Gastric Cancer | 6 | 1 | 1 | 2 | 2 | 0 |
| Active doses include 800 mg daily, 1200 mg daily, and 600 mg twice daily. Data presented at a median follow-up of 4.5 months.[2] | ||||||
| PR: Partial Response |
Table 3: Efficacy and Safety Summary of AMG 193
| Parameter | Result |
| Efficacy | |
| Objective Response Rate (ORR) at active doses (n=42) | 21.4% (95% CI: 10.3% - 36.8%)[1] |
| Median Duration of Response (DoR) | 8.3 months (95% CI: 2.7 - NE)[2][16] |
| Median Duration of Disease Control | 9.2 months (95% CI: 4.9 - 11.8)[2] |
| Safety | |
| Most Common Treatment-Related Adverse Events (Any Grade) | Nausea (48.8%), Fatigue (31.3%), Vomiting (30.0%)[1] |
| Maximum Tolerated Dose (MTD) | 1200 mg once daily[1] |
The study concluded that AMG 193 has a favorable safety profile, with no clinically significant myelosuppression, and demonstrates encouraging antitumor activity across various MTAP-deleted solid tumors.[1]
Conclusion
The homozygous deletion of the MTAP gene is the key predictive biomarker for response to the MTA-cooperative PRMT5 inhibitor, AMG 193. Accurate detection of this biomarker using NGS, FISH, or IHC is critical for patient selection. The reduction in serum SDMA serves as a valuable pharmacodynamic marker for confirming target engagement. Early clinical data from the MTAPESTRY 101 trial are promising, showing durable responses in a subset of patients with MTAP-deleted cancers across multiple tumor types. These protocols and data provide a foundational framework for researchers and clinicians working with this novel targeted therapy.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. onclive.com [onclive.com]
- 3. mtapdeletion.com [mtapdeletion.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. rarecancers.org.au [rarecancers.org.au]
- 7. academic.oup.com [academic.oup.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Loss of MTAP expression is strongly linked to homozygous 9p21 deletion, unfavorable tumor phenotype, and noninflamed microenvironment in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of IHC, NGS, and FISH for Detection of MTAP Loss - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Deletions of CDKN2A and MTAP Detected by Copy-Number Variation Array Are Associated with Loss of p16 and MTAP Protein in Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. eclinpath.com [eclinpath.com]
- 15. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emjreviews.com [emjreviews.com]
Application Notes and Protocols for AMG-193 Combination Therapy in Preclinical Models
A Note on Nomenclature: The initial request specified "ST-193." However, extensive research has revealed no publicly available information on a compound with this designation in the context of cancer therapy. In contrast, "AMG-193" is a well-documented, clinical-stage MTA-cooperative PRMT5 inhibitor with a mechanism of action and preclinical data that align with the user's request. Therefore, these application notes and protocols are based on the available data for AMG-193 , assuming it is the intended agent of interest.
Introduction
AMG-193 is a first-in-class, orally bioavailable, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that demonstrates MTA-cooperative binding.[1][2] This novel mechanism allows AMG-193 to preferentially target cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[3][4] MTA binds to PRMT5 and partially inhibits its activity, creating a state of vulnerability in these cancer cells. AMG-193 exploits this by stabilizing the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity, which results in synthetic lethality in MTAP-deleted tumors while sparing normal tissues.[1][3] Preclinical studies have shown that inhibition of PRMT5 by AMG-193 leads to DNA damage, cell cycle arrest at G2/M, and aberrant mRNA splicing.[1][5]
These application notes provide an overview of the preclinical data for AMG-193 in combination with standard-of-care chemotherapies and detailed protocols for conducting similar studies.
Data Presentation
In Vitro Synergy of AMG-193 with Chemotherapeutic Agents
Preclinical studies have evaluated the synergistic effects of AMG-193 with various chemotherapy agents across a panel of MTAP-deleted cancer cell lines. The synergy is typically quantified using metrics such as the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Agent | Cancer Cell Line Panel | Observed Effect | Reference |
| Paclitaxel (B517696) | Various MTAP-deleted cell lines | Additive to Moderately Synergistic | [1] |
| Carboplatin | Various MTAP-deleted cell lines | Additive to Strongly Synergistic | [1] |
| Gemcitabine | Various MTAP-deleted cell lines | Additive to Synergistic | [1] |
| Irinotecan | Various MTAP-deleted cell lines | Additive to Synergistic | [1] |
| 5-Fluorouracil (5-FU) | Various MTAP-deleted cell lines | Additive to Synergistic | [1] |
| Pemetrexed | Various MTAP-deleted cell lines | Additive to Synergistic | [1] |
In Vivo Efficacy of AMG-193 Combination Therapy in Xenograft Models
In vivo studies using cell line-derived xenograft (CDX) models have demonstrated the enhanced anti-tumor activity of AMG-193 when combined with standard chemotherapy. The primary endpoint in these studies is often Tumor Growth Inhibition (TGI).
Model: NCI-H292 (Non-Small Cell Lung Cancer) Xenograft in Nude Mice
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | As per protocol | Baseline | [1] |
| AMG-193 (monotherapy) | PO, QD | Significant TGI | [1] |
| Paclitaxel (monotherapy) | As per protocol | Moderate TGI | [1] |
| AMG-193 + Paclitaxel | As per protocol | Greater TGI than either single agent | [1] |
| Carboplatin (monotherapy) | As per protocol | Moderate TGI | [1] |
| AMG-193 + Carboplatin | As per protocol | Greater TGI than either single agent | [1] |
Note: Specific quantitative TGI percentages from the combination arms of the Belmontes et al. study were not publicly available in the reviewed literature. The results are qualitatively described as showing greater tumor growth inhibition than monotherapy.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the principle of synthetic lethality achieved by AMG-193 in MTAP-deleted cancer cells.
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of AMG-193 in Combination with Chemotherapy
This protocol outlines a general procedure for evaluating the in vivo efficacy of AMG-193 in combination with a chemotherapeutic agent (e.g., paclitaxel or carboplatin) in a cell line-derived xenograft (CDX) model.
1. Cell Culture and Animal Model 1.1. Culture NCI-H292 (or another suitable MTAP-deleted) cancer cells in the recommended medium and conditions. 1.2. Harvest cells during the exponential growth phase. 1.3. Use female athymic nude mice, 6-8 weeks of age. 1.4. Subcutaneously implant 5 x 10^6 NCI-H292 cells in the flank of each mouse.
2. Tumor Growth and Randomization 2.1. Monitor tumor growth using caliper measurements (Volume = (width^2 x length)/2). 2.2. When tumors reach a mean volume of 150-200 mm³, randomize mice into four treatment groups (n=10 per group):
- Group 1: Vehicle Control
- Group 2: AMG-193
- Group 3: Chemotherapy (e.g., Paclitaxel)
- Group 4: AMG-193 + Chemotherapy
3. Dosing and Administration 3.1. AMG-193 Formulation: Prepare AMG-193 in a suitable vehicle for oral gavage (PO). 3.2. Chemotherapy Formulation: Prepare the chemotherapeutic agent as per standard laboratory protocols for intravenous (IV) or intraperitoneal (IP) injection. 3.3. Dosing Schedule:
- AMG-193: Administer daily via oral gavage (PO, QD).
- Chemotherapy: Administer according to a clinically relevant schedule (e.g., Paclitaxel once weekly).
- For the combination group, coordinate the administration of both agents. It is recommended to administer the chemotherapy agent a few hours after the AMG-193 dose on the respective day.
4. Monitoring and Endpoints 4.1. Measure tumor volume and body weight 2-3 times per week. 4.2. Monitor the general health and behavior of the animals daily. 4.3. The primary endpoint is tumor growth inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³). 4.4. Euthanize animals if they meet institutional criteria for euthanasia (e.g., >20% body weight loss, tumor ulceration). 4.5. At the end of the study, collect tumors and blood samples for pharmacodynamic (e.g., SDMA levels) and pharmacokinetic analyses.
5. Data Analysis 5.1. Calculate the mean tumor volume ± SEM for each group at each time point. 5.2. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. 5.3. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the efficacy between groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a preclinical combination study and the logical relationship of the therapeutic strategy.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
ST-193 Technical Support Center: Preclinical Off-Target Effects
Introduction
This technical support center provides researchers, scientists, and drug development professionals with information regarding the preclinical assessment of ST-193, a potent and broad-spectrum inhibitor of arenavirus entry. While extensive public data on specific off-target effects of this compound is limited, this guide summarizes its known selectivity from preclinical studies and offers troubleshooting advice for investigators who may encounter unexpected experimental results. The information presented here is intended to aid in the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an antiviral compound that inhibits the entry of arenaviruses into host cells.[1][2] It is believed to target the viral glycoprotein (B1211001) complex (GPC), specifically the GP2 subunit, which is crucial for membrane fusion.[1][2] By interfering with this process, this compound prevents the viral RNA from entering the cytoplasm of the host cell, thus halting the infection cycle at an early stage.
Q2: Has the selectivity of this compound been characterized in preclinical studies?
A2: Yes, preclinical studies have demonstrated that this compound is a potent inhibitor of several arenaviruses. It shows high efficacy against Lassa virus (LASV), Junin virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabia virus (SABV).[1][3][4] Importantly, this compound did not show antiviral activity against the closely related lymphocytic choriomeningitis virus (LCMV) or the unrelated vesicular stomatitis virus (VSV) at concentrations up to 10 μM, suggesting a degree of selectivity for specific arenaviruses.[3][4]
Q3: Are there any publicly available data on comprehensive off-target screening for this compound?
A3: Based on the available public information, detailed results from comprehensive off-target screening panels (e.g., kinome scans, CEREP safety panels) for this compound have not been published. Preclinical safety and toxicology studies are standard in drug development to identify potential off-target liabilities before clinical trials.
Q4: What do in vivo preclinical studies suggest about the safety profile of this compound?
A4: In a guinea pig model of Lassa fever, this compound was well-tolerated when administered daily via intraperitoneal injection at doses of 25 mg/kg and 80 mg/kg for 14 days.[5] Animals treated with this compound showed fewer signs of disease and a significantly higher survival rate compared to the control group.[5] While these studies provide positive initial safety data, they are not exhaustive in identifying all potential off-target effects.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Should you observe unexpected or inconsistent results in your experiments with this compound, the following guide provides a general framework for troubleshooting potential off-target effects.
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or altered cell morphology | Off-target cytotoxic effects. | 1. Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentration at which the effect is observed and compare it to the effective antiviral concentration (IC50).2. Control Cell Lines: Test this compound on a panel of different cell lines, including those not susceptible to arenavirus infection, to assess general cytotoxicity.3. Literature Review: Search for known off-target liabilities of structurally similar benzimidazole (B57391) derivatives. |
| Inconsistent antiviral activity across different cell types | Cell-type specific off-target effects or differences in compound metabolism. | 1. Metabolism Studies: Investigate the metabolic stability of this compound in the different cell types being used.2. Target Expression Levels: If a potential off-target is suspected, assess its expression level in the different cell lines.3. Use of a Negative Control: Include a structurally related but inactive analog of this compound in your experiments, if available. |
| Unexplained changes in cellular signaling pathways | Off-target modulation of host cell kinases, receptors, or enzymes. | 1. Pathway Analysis: Use techniques like Western blotting, qPCR, or reporter assays to investigate the activation state of key signaling pathways.2. Off-Target Prediction Tools: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.3. Broad-Spectrum Screening: Consider commercially available off-target screening services (e.g., kinase or safety pharmacology panels) for a more comprehensive analysis. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against various arenaviruses.
| Virus | IC50 (nM) |
| Guanarito virus | 0.44[3][4] |
| Junin virus | 0.62[3][4] |
| Lassa virus | 1.4[3][4] |
| Machupo virus | 3.1[3][4] |
| Lassa virus (pseudotype) | 1.6[3][4] |
| Junin, Machupo, Guanarito, and Sabiá viruses (pseudotypes) | 0.2 - 12[3][4] |
Visualizations
Caption: Proposed mechanism of this compound as an arenavirus entry inhibitor.
Caption: A general experimental workflow for investigating potential off-target effects.
References
- 1. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) toxicities associated with ST-193 (AMG-193), an MTA-cooperative PRMT5 inhibitor.
Disclaimer
"this compound" did not yield specific results in initial searches. The information provided below is based on the available data for AMG-193 , a compound with a similar designation. Researchers should verify the specific agent they are working with. The guidance provided is based on general principles of managing chemotherapy-induced gastrointestinal toxicity and specific data available for AMG-193.
Troubleshooting Guide
Issue 1: Unexpectedly High Incidence or Severity of Nausea and Vomiting in Animal Models
Possible Causes:
-
Dose and Formulation: The dose of this compound may be too high, or the formulation may lead to rapid absorption and high peak plasma concentrations.
-
Animal Strain and Health Status: Certain rodent strains may be more susceptible to GI upset. Underlying health issues can also exacerbate toxicity.
-
Gavage Technique: Improper gavage technique can cause stress and esophageal irritation, contributing to nausea-like symptoms (e.g., pica behavior in rodents).
-
Diet and Hydration: Dehydration or specific dietary components can influence the severity of GI symptoms.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and identify a dose that maintains efficacy with manageable GI toxicity. The MTD for AMG-193 in a phase I study was determined to be 1200 mg once daily[1][2].
-
Formulation Optimization: Evaluate alternative formulations or vehicles to control the release and absorption profile of this compound.
-
Animal Model Selection: If feasible, compare the GI toxicity profile in different strains to identify a more resilient model. Ensure all animals are healthy and acclimatized before starting the experiment.
-
Refine Gavage Technique: Ensure personnel are properly trained in oral gavage to minimize stress and physical injury. Consider alternative routes of administration if appropriate for the experimental goals.
-
Supportive Care: Provide supportive care, including supplemental hydration (e.g., subcutaneous fluids) and highly palatable, soft food to encourage eating and drinking. Monitor for signs of dehydration.
-
Anti-Emetic Co-administration: Consider the prophylactic use of standard anti-emetic agents. Options include 5-HT3 receptor antagonists (e.g., ondansetron) and NK-1 receptor antagonists (e.g., aprepitant)[3].
Issue 2: Significant Body Weight Loss and Diarrhea in Treated Animals
Possible Causes:
-
Direct Mucosal Damage: Chemotherapeutic agents can directly damage the rapidly dividing cells of the gastrointestinal mucosa, leading to mucositis and diarrhea[4][5].
-
Gut Microbiota Dysbiosis: this compound may alter the gut microbiome, contributing to inflammation and diarrhea[4][5].
-
Altered GI Motility: The compound may affect gastrointestinal motility, leading to secretory or osmotic diarrhea[3].
Troubleshooting Steps:
-
Histopathological Analysis: At the end of the study, collect GI tissue for histopathological examination to assess for mucosal damage, inflammation, and changes in crypt-villus architecture.
-
Microbiome Analysis: Collect fecal samples before, during, and after treatment to analyze changes in the gut microbiota composition.
-
Anti-diarrheal Agents: For symptomatic relief, consider the use of anti-motility agents like loperamide[3]. Use with caution and monitor for signs of intestinal obstruction.
-
Dietary Modifications: Implement a diet that is easy to digest, such as the BRAT diet (bananas, rice, applesauce, toast) for larger animal models where applicable[3]. For rodents, a powdered or hydrogel diet can be beneficial.
-
Probiotics and Fecal Microbiota Transplant (FMT): In exploratory studies, consider the potential of probiotics or FMT to restore a healthy gut microbiome and alleviate diarrhea[6].
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with this compound (AMG-193)?
A1: Based on clinical trial data for AMG-193, the most frequently reported treatment-related gastrointestinal adverse events are nausea and vomiting[1][2][7]. Fatigue is also common[1][2].
Q2: What is the proposed mechanism of this compound (AMG-193) and how might it relate to GI toxicity?
A2: this compound (AMG-193) is an MTA-cooperative PRMT5 inhibitor[1][2][8]. PRMT5 is involved in various cellular processes, including RNA splicing and DNA damage repair[7][8]. While its selective action is on MTAP-deleted cancer cells, off-target effects on rapidly dividing cells of the gastrointestinal epithelium could contribute to toxicity, a common issue with cytotoxic agents[9].
Q3: Are there established in vivo models for studying drug-induced gastrointestinal toxicity?
A3: Yes, several well-established rodent models are used to study chemotherapy-induced GI toxicity. These include models for:
-
Chemotherapy-Induced Diarrhea (CID): Often uses agents like irinotecan (B1672180) to induce diarrhea, which can then be treated with test compounds[5].
-
Gastrointestinal Mucositis: Can be induced by agents like 5-fluorouracil (B62378) or methotrexate[6].
-
Gastric Emptying and Motility Studies: These assays measure the transit time of a non-absorbable marker through the GI tract[10].
Q4: What supportive care measures can be implemented in preclinical in vivo studies to manage GI toxicity?
A4: Supportive care is crucial for animal welfare and data quality. Key measures include:
-
Hydration: Provide supplemental fluids (e.g., subcutaneous saline) to prevent dehydration.
-
Nutritional Support: Offer highly palatable and easily digestible food. In severe cases, nutritional support via gavage may be necessary.
-
Analgesia: If mucositis is causing pain, appropriate analgesics should be administered in consultation with a veterinarian.
-
Regular Monitoring: Closely monitor body weight, food and water intake, stool consistency, and general animal well-being.
Data Summary
Table 1: Reported Gastrointestinal Adverse Events for AMG-193 in Dose-Expansion Phase
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Nausea | 57.5 | 4.6 |
| Vomiting | 34.5 | 3.4 |
Data from a phase 1 clinical trial of AMG-193[7].
Table 2: Common Treatment-Related Adverse Events for AMG-193 in Dose Exploration
| Adverse Event | Percentage of Patients |
| Nausea | 48.8% |
| Vomiting | 30.0% |
Data from a phase 1 clinical trial of AMG-193[1][2].
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in a Rodent Model
Objective: To evaluate the gastrointestinal toxicity profile of this compound in mice or rats.
Methodology:
-
Animal Model: Select a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups (at least 3 dose levels).
-
Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Monitor food and water intake.
-
Score stool consistency daily to assess for diarrhea.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count and serum chemistry.
-
Euthanize animals and perform a gross necropsy, paying close attention to the gastrointestinal tract.
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological analysis.
-
Protocol 2: Evaluation of an Anti-Emetic Agent for this compound-Induced Pica in Rats
Objective: To determine if an anti-emetic agent can mitigate nausea-like behavior (pica) induced by this compound in rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Housing: House rats individually in cages with access to standard chow, water, and a pre-weighed amount of kaolin (B608303) (a non-nutritive clay).
-
Acclimatization: Allow rats to acclimatize to the housing conditions and the presence of kaolin for several days.
-
Treatment Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
Anti-emetic (e.g., ondansetron) + this compound
-
-
Procedure:
-
Administer the anti-emetic or its vehicle 30-60 minutes before this compound administration.
-
Administer this compound or its vehicle.
-
Measure kaolin consumption over the next 24 hours. An increase in kaolin consumption is indicative of pica, a surrogate for nausea.
-
-
Data Analysis: Compare the amount of kaolin consumed between the different treatment groups.
Visualizations
Caption: Mechanism of action of this compound (AMG-193) in MTAP-deleted cancer cells.
Caption: Experimental workflow for managing in vivo gastrointestinal toxicity.
Caption: Logical flow for troubleshooting severe gastrointestinal toxicity.
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Chemotherapy-induced gastrointestinal toxicity: Pathogenesis and current management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zienjournals.com [zienjournals.com]
- 7. onclive.com [onclive.com]
- 8. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic treatment-induced gastrointestinal toxicity: incidence, clinical presentation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Dose-limiting toxicities of AMG 193 in phase 1 trials
This technical support center provides essential information for researchers, scientists, and drug development professionals working with or investigating AMG 193. It focuses on the dose-limiting toxicities (DLTs) and safety profile observed during its first-in-human Phase 1 clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most frequently observed treatment-related adverse events (TRAEs) with AMG 193?
A1: The most common TRAEs reported in the Phase 1 dose-exploration study were nausea (48.8%), fatigue (31.3%), and vomiting (30.0%).[1][2] Gastrointestinal toxicities were generally more common at higher dose levels.[3]
Q2: What specific dose-limiting toxicities (DLTs) have been identified for AMG 193?
A2: DLTs were reported in eight patients at doses of 240 mg and higher. The specific DLTs included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1][2] The 1600 mg once-daily dose was found to be intolerable due to grade 3 nausea and fatigue.[4]
Q3: What was the maximum tolerated dose (MTD) determined in the Phase 1 trial?
A3: The MTD for AMG 193 was established at 1200 mg administered orally once daily (o.d.).[1][2][5]
Q4: How does the safety profile of AMG 193 compare to first-generation PRMT5 inhibitors?
A4: AMG 193 has demonstrated a favorable safety profile, notably without the clinically significant myelosuppression (bone marrow toxicity) that was a concern with first-generation, non-selective PRMT5 inhibitors.[1][3][5] Its MTA-cooperative mechanism allows it to selectively target tumor cells while sparing normal cells.[6][7]
Q5: A researcher in our lab observes significant nausea and vomiting in our preclinical models at higher exposures. Is this consistent with clinical findings?
A5: Yes. The most common adverse events in the clinical trial were gastrointestinal in nature, particularly at higher doses.[3] It was suspected that this might be related to the number of pills required for higher dosages, and work on an improved formulation was initiated to address this.[3] Your preclinical observations are consistent with the established clinical safety profile.
Q6: We are not seeing significant hematologic toxicity in our in vivo models. Does this align with the clinical data?
A6: Yes, this aligns perfectly. A key feature of AMG 193's clinical safety profile is the absence of significant neutropenia and thrombocytopenia (myelosuppression).[1][3] Preclinical studies also showed no observable effects on normal hematopoietic lineages.[7]
Q7: How can we confirm target engagement of AMG 193 in our experimental models?
A7: In the clinical trial, target engagement was confirmed by measuring the reduction of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker for PRMT5 activity.[6] Complete inhibition of tumor SDMA was seen at doses of 480 mg and higher.[6] Additionally, reductions in circulating tumor DNA (ctDNA) correlated with anti-tumor response.[6] Measuring SDMA levels in tumor tissue or relevant biological fluids would be a robust method to confirm target engagement in your models.
Data Presentation: Safety and Toxicity Summary
Table 1: Dose-Limiting Toxicities (DLTs) of AMG 193
| Dose Level | DLTs Observed |
| ≥ 240 mg | Nausea, Vomiting, Fatigue, Hypersensitivity Reaction, Hypokalemia[1][2] |
| 1600 mg o.d. | Grade 3 Nausea and Fatigue (Intolerable)[4] |
Table 2: Most Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Frequency |
| Nausea | 48.8%[1][2] |
| Fatigue | 31.3%[1][2] |
| Vomiting | 30.0%[1][2] |
Experimental Protocols
Phase 1 Trial Methodology (NCT05094336)
The first-in-human study of AMG 193 was a multicenter, open-label, Phase 1 dose-escalation trial designed to evaluate the drug in patients with advanced solid tumors characterized by methylthioadenosine phosphorylase (MTAP) deletion.[1][2][8]
Primary Objectives:
Patient Population:
-
Adults with histologically confirmed metastatic or locally advanced solid tumors with homozygous MTAP or CDKN2A deletion.[1][6]
-
Patients had measurable disease as per RECIST v1.1 criteria.[1][6]
Treatment Protocol:
-
AMG 193 was administered orally, either once daily (o.d.) or twice daily (b.i.d.), in continuous 28-day cycles.[1][2]
-
The study involved seven dose-escalating cohorts, with doses ranging from 40 mg to 1600 mg.[1][2][4]
-
Treatment continued until disease progression or unacceptable toxicity.[8][9]
Safety Assessment:
-
Endpoints included the recording of treatment-emergent adverse events (AEs), serious AEs, laboratory abnormalities, electrocardiograms, and vital signs.[8][9]
-
DLTs were assessed to establish the MTD.
Pharmacokinetic (PK) Assessment:
-
Secondary objectives included characterizing the PK parameters of AMG 193, such as Cmax, Tmax, and AUC, after single and multiple doses.[8][9]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in ST-193 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Compound ST-193. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Inconsistent Results
Encountering variability in experimental outcomes is a common challenge. This guide addresses frequent issues observed during this compound experiments and offers systematic approaches to identify and resolve them.
Problem 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Avoid using cells that have been in continuous culture for extended periods. |
| Compound this compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the recommended solvent (e.g., DMSO) and vortex thoroughly before diluting to final concentrations. |
| Inconsistent Incubation Times | Use a calibrated timer and standardize the incubation period with this compound across all plates and experiments. |
| Assay Reagent Handling | Allow assay reagents to equilibrate to room temperature before use. Ensure accurate and consistent pipetting of reagents to all wells. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill these wells with sterile PBS or media. |
Problem 2: Inconsistent Protein Expression Levels in Western Blots
| Potential Cause | Recommended Solution |
| Sub-optimal Lysis Buffer | Use a lysis buffer optimized for your target protein and cell type. Ensure the buffer contains appropriate protease and phosphatase inhibitors. |
| Inconsistent Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. |
| Uneven Protein Loading | Load equal amounts of protein for all samples. Always include a loading control (e.g., β-actin, GAPDH) to verify consistent loading. |
| Variable Transfer Efficiency | Optimize transfer conditions (voltage, time) for your specific protein of interest. Use pre-stained molecular weight markers to monitor transfer efficiency. |
| Antibody Performance | Use antibodies that have been validated for the specific application. Titrate primary and secondary antibodies to determine the optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Compound this compound?
A1: Compound this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mM. For aqueous-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the known mechanism of action for this compound?
A2: Compound this compound is an inhibitor of the hypothetical "Kinase X" (KX) in the ABC signaling pathway. Inhibition of KX leads to a downstream decrease in the phosphorylation of Protein Y and subsequent modulation of gene expression related to cell cycle progression.
Q3: What are the optimal treatment conditions (concentration and time) for observing a significant effect of this compound?
A3: The optimal conditions can vary depending on the cell line. We recommend performing a dose-response and time-course experiment to determine the IC50 and optimal duration of treatment for your specific model system. The table below provides a starting point based on internal validation in common cell lines.
Quantitative Data Summary
Table 1: IC50 Values of Compound this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| U87 MG | Glioblastoma | 12.5 |
| HCT116 | Colon Cancer | 3.7 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-Protein Y
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-phospho-Protein Y antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Cell culture conditions for optimal ST-193 sensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing cell culture conditions to ensure reliable and reproducible ST-193 sensitivity experiments. This compound is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1] Accurate assessment of its antiviral activity is critically dependent on maintaining healthy and consistent host cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiviral compound that potently inhibits the entry of arenaviruses, including Lassa (LASV), Junin (JUNV), Machupo (MACV), and Guanarito (GTOV) viruses, into host cells.[1][2] It functions by targeting the viral envelope glycoprotein (B1211001) complex (GPC). This compound binds to a region within the GP2 subunit, stabilizing the complex in its pre-fusion state.[3][4] This action prevents the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes, effectively blocking viral entry.[5]
Q2: Which cell lines are recommended for testing this compound sensitivity?
A2: The choice of cell line depends on the specific arenavirus or pseudovirus being studied. Generally, cell lines that are highly permissive to arenavirus infection are used. Vero E6 cells are a common choice for infection with live arenaviruses. For pseudovirus entry assays, HEK293T cells are frequently used for their high transfection efficiency in producing the viral pseudotypes.
Q3: What are the general cell culture media requirements?
A3: Most cell lines used for arenavirus research are maintained in standard media such as Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (MEM).[6] These basal media must be supplemented to provide all necessary nutrients for optimal cell growth and viability.
Q4: Why is the cell passage number important?
A4: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines, potentially altering their susceptibility to viral infection and drug sensitivity. It is crucial to use cells within a limited passage number range from a validated master cell bank to ensure consistency and reproducibility. We recommend using cells for no more than 20-30 passages.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in IC50 values for this compound.
-
Possible Cause 1: Inconsistent Cell Density. Variations in the number of cells seeded per well can significantly impact assay results.
-
Solution: Always perform a cell count using a hemocytometer or automated cell counter before seeding plates. Ensure a single-cell suspension by gently pipetting to break up clumps. Create a cell growth curve to determine the optimal seeding density where cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 2: Cell Health and Viability. Unhealthy cells will yield unreliable data.
-
Solution: Regularly check cell morphology under a microscope. Before seeding, perform a viability stain (e.g., Trypan Blue) to ensure viability is >95%.[7] Avoid over-confluency in culture flasks, as this can stress cells.
-
-
Possible Cause 3: Inaccurate Compound Dilutions. Serial dilution errors are a common source of variability.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Issue 2: No significant inhibition of viral entry, even at high concentrations of this compound.
-
Possible Cause 1: Viral Resistance. Specific mutations in the transmembrane region of the viral GP2 glycoprotein can confer resistance to this compound.[2][3]
-
Solution: If possible, sequence the GP gene of your viral stock to check for known resistance mutations. Test this compound against a sensitive wild-type control virus to confirm compound activity.
-
-
Possible Cause 2: Inactive Compound. Improper storage or handling may have degraded the this compound compound.
-
Solution: Store this compound stock solutions at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[1] Test the compound on a known sensitive virus-cell system to validate its activity.
-
Issue 3: High background signal or low signal-to-noise ratio in the assay.
-
Possible Cause 1: High Cell Autofluorescence (fluorescence-based assays).
-
Solution: Use phenol (B47542) red-free medium during the assay, as phenol red can increase background fluorescence.[8] Ensure your plate reader settings are optimized for the specific fluorophore being used.
-
-
Possible Cause 2: Low Viral Titer or Transduction Efficiency (reporter assays).
-
Solution: Optimize the amount of virus (or pseudovirus) used in the assay. A virus titration experiment should be performed on the specific cell line to determine the optimal multiplicity of infection (MOI) that gives a robust signal without causing significant cytotoxicity.
-
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Cell Lines for this compound Sensitivity Assays
| Cell Line | Organism | Tissue Origin | Recommended Media | Key Use |
| Vero E6 | African green monkey | Kidney | DMEM + 10% FBS | Live Arenavirus Infection |
| HEK293T | Human | Embryonic Kidney | DMEM + 10% FBS | Pseudovirus Production & Entry Assays |
| BHK-21 | Syrian golden hamster | Kidney | DMEM + 5-10% FBS | Live Virus & Pseudovirus Assays |
| A549 | Human | Lung Carcinoma | F-12K Medium + 10% FBS | General Host for Viral Studies |
Table 2: Standard Cell Culture Media Formulation (DMEM)
| Component | Concentration | Purpose |
| DMEM Basal Medium | - | Contains inorganic salts, amino acids, vitamins, glucose |
| Fetal Bovine Serum (FBS) | 5-10% (v/v) | Provides growth factors, hormones, and lipids |
| L-Glutamine | 2-4 mM | Essential amino acid for energy metabolism |
| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL | Prevents bacterial contamination |
Table 3: Reported Potency of this compound Against Arenavirus Pseudotypes [1]
| Virus Pseudotype | IC50 (nM) |
| Guanarito | 0.44 |
| Junin | 0.62 |
| Lassa | 1.4 - 1.6 |
| Machupo | 3.1 |
| Sabiá | ~12 |
Experimental Protocols
Protocol 1: General Maintenance of Adherent Cell Lines (e.g., Vero, HEK293T)
-
Observation: Visually inspect cultures daily for confluency, morphology, and signs of contamination.
-
Media Change: Aspirate old media and replace with fresh, pre-warmed (37°C) complete growth medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺/Mg²⁺.
-
Add a minimal volume of pre-warmed Trypsin-EDTA solution (e.g., 1 mL for a T-25 flask) to cover the monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1/4 to 1/10) to a new flask containing fresh, pre-warmed medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (Resazurin Method)
This protocol determines the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight.[9]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in DPBS) to each well.[9]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Subtract the background fluorescence ("medium only" control). Express results as a percentage of the "cells only" control. Plot the results to determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Experimental workflow for determining this compound IC50.
Caption: Mechanism of action for this compound antiviral activity.
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curious Case of Arenavirus Entry, and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing AMG 193 solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MTA-cooperative PRMT5 inhibitor, AMG 193. The focus is on addressing the solubility challenges of this hydrophobic compound to ensure reliable and reproducible results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AMG 193 stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AMG 193. It is readily soluble in DMSO, allowing for the creation of a concentrated stock that can be diluted to working concentrations for various assays.[1][2]
Q2: What are the known solubility limits of AMG 193?
A2: AMG 193 is highly soluble in DMSO but is insoluble in water.[1] The table below summarizes the available quantitative solubility data. It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of hydrophobic compounds.[1]
Q3: My AMG 193 precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue with hydrophobic compounds like AMG 193 and is often referred to as "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is not soluble. To prevent this, it is critical to employ proper dilution techniques, such as making intermediate dilutions and ensuring the final DMSO concentration remains low.
Q4: What is the maximum recommended concentration of DMSO in the final assay well?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally not exceeding 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation: AMG 193 Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 89 mg/mL (≥ 200.26 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | ~30 mg/mL (~67.5 mM) | |
| Water | Insoluble | AMG 193 will precipitate in aqueous solutions without a co-solvent.[1] |
| Cell Culture Media (e.g., RPMI, DMEM) | Dependent on final DMSO concentration | Precipitation is likely if the final DMSO concentration is too low to maintain solubility. |
Troubleshooting Guides
Issue 1: Immediate Precipitation of AMG 193 Upon Addition to Cell Culture Media
-
Question: I dissolved AMG 193 in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: Immediate precipitation is typically due to "solvent shock," where the rapid change in polarity causes the hydrophobic compound to fall out of solution.
-
Recommended Solution:
-
Prepare an Intermediate Dilution: Instead of adding the high-concentration DMSO stock directly to your final volume of media, first, create an intermediate dilution of AMG 193 in pre-warmed (37°C) cell culture medium.
-
Gradual Addition and Mixing: Add the concentrated stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.
-
-
Issue 2: Media Becomes Cloudy or Shows Precipitate After Incubation
-
Question: My AMG 193 solution was clear when I prepared it, but after incubating it with my cells, the media has become cloudy. What could be the cause?
-
Answer: Delayed precipitation can occur due to several factors:
-
Temperature Shifts: Moving plates between a laminar flow hood and a 37°C incubator can cause temperature fluctuations that affect solubility.
-
Interaction with Media Components: Salts, proteins, and other components in the media can interact with the compound over time, reducing its solubility.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the compound.
-
Recommended Solution:
-
Visually Inspect Plates: Regularly inspect your assay plates under a microscope for any signs of precipitation.
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of AMG 193 under your experimental conditions.
-
Fresh Preparation: Prepare the AMG 193-containing medium fresh before each experiment to minimize the time for potential interactions and precipitation.
-
-
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol outlines a general procedure for assessing the effect of AMG 193 on cell viability using a colorimetric MTS assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Preparation of AMG 193 Working Solutions:
-
Prepare a high-concentration stock solution of AMG 193 (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
From these DMSO dilutions, prepare the final working solutions by diluting them into pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Cell Treatment: Remove the existing medium from the cells and add the AMG 193 working solutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.[4]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot Analysis of PRMT5 Target Methylation
This protocol describes the preparation of cell lysates for Western blot analysis to assess the inhibition of PRMT5-mediated protein methylation by AMG 193.
-
Cell Treatment: Treat cells with the desired concentrations of AMG 193 for the specified time.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody against the methylated target of PRMT5 (e.g., anti-sDMA) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using a chemiluminescent substrate.[5]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Biochemical PRMT5 Enzymatic Assay
This protocol provides a framework for a biochemical assay to determine the IC50 of AMG 193 against PRMT5.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Prepare solutions of recombinant PRMT5/MEP50 complex, a suitable substrate (e.g., histone H4 peptide), and the co-factor S-adenosylmethionine (SAM).[6]
-
For AMG 193, which is an MTA-cooperative inhibitor, include methylthioadenosine (MTA) in the reaction mixture.
-
-
Inhibitor Dilution: Prepare serial dilutions of AMG 193 in the reaction buffer with a fixed, low percentage of DMSO.
-
Assay Procedure:
-
Detection:
-
Stop the reaction.
-
Detect the product, either the methylated substrate or S-adenosylhomocysteine (SAH), using a suitable method (e.g., antibody-based detection, radioactivity, or coupled enzyme assay).[6]
-
-
Data Analysis: Calculate the percent inhibition of PRMT5 activity at each AMG 193 concentration and determine the IC50 value.[6]
Visualizations
References
Technical Support Center: Understanding and Overcoming Acquired Resistance to PRMT5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to PRMT5 inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a PRMT5 inhibitor, is now showing signs of resistance. What are the potential underlying mechanisms?
A1: Acquired resistance to PRMT5 inhibitors can arise from several mechanisms. Researchers have identified the following key factors:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to sustain their growth and survival. A prominent mechanism observed in Mantle Cell Lymphoma (MCL) is the upregulation of the mTOR signaling pathway.[1] The PI3K/AKT pathway has also been implicated in conferring resistance.[2][3]
-
Transcriptional Reprogramming: In lung adenocarcinoma, resistance can emerge from a drug-induced switch in the transcriptional state of the cancer cells, rather than the selection of a pre-existing resistant clone.[4][5][6]
-
Upregulation of Specific Genes: The expression of certain genes can be elevated to counteract the effects of PRMT5 inhibition. For instance, the microtubule regulator Stathmin 2 (STMN2) has been shown to be essential for both the development and maintenance of resistance in lung adenocarcinoma.[4][5]
-
Genetic Mutations: Pre-existing or acquired mutations can lead to resistance. Mutations in the p53 tumor suppressor gene have been associated with resistance to PRMT5 inhibitors in B-cell lymphomas.[1]
-
Increased Expression of RNA-Binding Proteins: The RNA-binding protein MUSASHI-2 has been linked to resistance in B-cell lymphomas.[1]
-
Compensatory Methylation: There is evidence suggesting that other protein arginine methyltransferases (PRMTs), such as PRMT1, may compensate for the loss of PRMT5 activity, contributing to resistance.[2][7]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: To investigate the specific mechanism of resistance in your experimental model, a multi-pronged approach is recommended:
-
Transcriptomic Analysis: Perform bulk or single-cell RNA sequencing on your sensitive and resistant cell lines. This can reveal changes in gene expression and highlight the activation of specific signaling pathways, such as the mTOR pathway.[1]
-
Western Blotting: Use western blotting to examine the protein levels and activation status of key signaling molecules in pathways like PI3K/AKT/mTOR. You should also assess the levels of symmetric dimethylarginine (SDMA) to confirm the on-target effect of the PRMT5 inhibitor.[2]
-
Gene Sequencing: Sequence key genes like TP53 to identify potential resistance-conferring mutations.[1]
-
Functional Genomics: Employ techniques like CRISPR/Cas9 or shRNA screens to identify genes that, when knocked out or knocked down, re-sensitize resistant cells to PRMT5 inhibitors.
Q3: I have identified upregulation of the mTOR pathway in my PRMT5 inhibitor-resistant cells. What is the best strategy to overcome this resistance?
A3: For resistance driven by mTOR pathway activation, a combination therapy approach is a promising strategy. In vivo studies in MCL models have demonstrated that dual inhibition of PRMT5 and mTOR complex 1 (mTORC1) leads to a significant survival advantage.[1] You can test the synergistic effects of combining your PRMT5 inhibitor with an mTOR inhibitor, such as temsirolimus (B1684623) or everolimus, in your resistant cell lines.[1]
Troubleshooting Guides
Problem: Inconsistent IC50 values for a PRMT5 inhibitor in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Regularly perform cell line authentication (e.g., STR profiling). |
| Inhibitor degradation | Prepare fresh stock solutions of the inhibitor and store them appropriately. |
| Variability in cell seeding density | Ensure consistent cell seeding density across all experimental plates. |
| Assay timing | Optimize and standardize the incubation time for the cell viability assay. |
Problem: No significant reduction in global SDMA levels after treatment with a PRMT5 inhibitor in a resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug efflux | Investigate the expression of drug efflux pumps (e.g., ABC transporters). Consider using an efflux pump inhibitor in combination with the PRMT5 inhibitor. |
| Inhibitor metabolism | Assess the metabolic stability of the inhibitor in your cell line. |
| Target mutation | Sequence the PRMT5 gene to check for mutations that might prevent inhibitor binding. |
| Compensatory PRMT activity | Measure the levels of asymmetric dimethylarginine (ADMA) to assess for potential compensatory activity from Type I PRMTs.[2] |
Quantitative Data Summary
Table 1: IC50 Values of PRMT5 Inhibitor PRT-382 in Sensitive and Acquired Resistant Mantle Cell Lymphoma (MCL) Cell Lines. [1]
| Cell Line | Phenotype | PRT-382 IC50 (nM) |
| SP53 | Sensitive | 20-140 |
| Z-138 | Sensitive | 20-140 |
| CCMCL | Sensitive | 20-140 |
| REC-1 | Sensitive | 20-140 |
| SP53-Resistant | Acquired Resistance | 200-500 |
| Z-138-Resistant | Acquired Resistance | 200-500 |
| CCMCL-Resistant | Acquired Resistance | 200-500 |
| REC-1-Resistant | Acquired Resistance | 200-500 |
Experimental Protocols
Protocol 1: Generation of Acquired PRMT5 Inhibitor-Resistant Cell Lines [1]
-
Culture sensitive MCL cell lines in standard conditions.
-
Initiate treatment with the PRMT5 inhibitor at a concentration equivalent to the IC50 value.
-
Continuously culture the cells, gradually escalating the drug concentration as the cells adapt and resume proliferation.
-
Define resistance as a 2- to 5-fold increase in the IC50 value compared to the parental cell line.
-
To confirm sustained resistance, culture the resistant cell lines in the absence of the drug for at least one month and then re-challenge them with the inhibitor to re-determine the IC50.
Protocol 2: Western Blot Analysis for SDMA and Signaling Proteins [8]
-
Treat sensitive and resistant cells with the PRMT5 inhibitor at various concentrations and for different durations.
-
Harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against SDMA, p-mTOR, mTOR, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.
Visualizations
Caption: Key mechanisms of acquired resistance to PRMT5 inhibitors.
Caption: Workflow for identifying PRMT5 inhibitor resistance mechanisms.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of MTA-Cooperative PRMT5 Inhibitors for Researchers and Drug Development Professionals
An In-Depth Guide to the Mechanism, Potency, and Selectivity of Second-Generation PRMT5 Inhibitors
The emergence of MTA-cooperative PRMT5 inhibitors marks a significant advancement in precision oncology, offering a targeted therapeutic strategy for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive head-to-head comparison of leading MTA-cooperative PRMT5 inhibitors, supported by preclinical data, and contrasts their performance with first-generation PRMT5 inhibitors. Detailed experimental protocols for key assays are also provided to aid researchers in their evaluation of these compounds.
The Rise of MTA-Cooperative Inhibition: A Targeted Approach
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation.[1] Its dysregulation has been implicated in numerous cancers, making it an attractive therapeutic target.[1] However, first-generation PRMT5 inhibitors, which broadly target the enzyme, have been hampered by on-target toxicities, particularly myelosuppression, due to the essential role of PRMT5 in normal cellular function.
The second-generation MTA-cooperative inhibitors exploit a synthetic lethal relationship in cancers with MTAP deletion. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers.[2] This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate of the MTAP enzyme.[2] MTA acts as an endogenous partial inhibitor of PRMT5. MTA-cooperative inhibitors are designed to preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells with high MTA levels, while sparing normal cells with functional MTAP.[2]
Comparative Performance of PRMT5 Inhibitors
This section provides a detailed comparison of the biochemical and cellular activities of key MTA-cooperative and first-generation PRMT5 inhibitors.
Biochemical Potency and Binding Affinity
The following table summarizes the biochemical potency (IC50) and binding affinity (Kd) of selected PRMT5 inhibitors. MTA-cooperative inhibitors demonstrate a significant increase in potency in the presence of MTA, highlighting their unique mechanism of action.
| Inhibitor | Class | Target | Biochemical IC50 | Binding Affinity (Kd) | Key Findings |
| MRTX1719 | MTA-Cooperative | PRMT5-MTA Complex | 3.6 nM (with MTA)[3] | 0.14 pM (to PRMT5/MTA)[3] | Demonstrates ~70-fold increased binding to the MTA/PRMT5 complex versus SAM-bound PRMT5.[3] |
| PRMT5 | 20.4 nM (without MTA)[3] | 9.4 pM (to SAM-bound PRMT5)[3] | |||
| AMG 193 | MTA-Cooperative | PRMT5-MTA Complex | Data not publicly available | Data not publicly available | Preferentially binds PRMT5 in the presence of MTA.[4] |
| AM-9747 | MTA-Cooperative (Tool Compound) | PRMT5-MTA Complex | 0.040 µM (in MTAP-deleted cells)[5] | Data not publicly available | Shows a 21-fold increase in cooperativity.[5] |
| GSK3326595 | 1st Generation (Substrate-Competitive) | PRMT5 | 5.9 - 19.7 nM[6] | Data not publicly available | Potent inhibitor of PRMT5, but lacks selectivity for MTAP-deleted cells.[7] |
| JNJ-64619178 | 1st Generation (SAM-Competitive) | PRMT5 | 0.14 nM[8][9][10][11][12] | Data not publicly available | Highly potent but indiscriminate inhibitor of PRMT5. |
Cellular Activity: Selectivity for MTAP-Deleted Cancers
The true advantage of MTA-cooperative inhibitors lies in their selective cytotoxicity towards cancer cells with MTAP deletion. The following tables summarize the cellular IC50 values for inhibition of symmetric dimethylarginine (SDMA), a key biomarker of PRMT5 activity, and cell viability in isogenic cell lines (with and without MTAP deletion).
Table 2: Inhibition of Symmetric Dimethylarginine (SDMA) in HCT116 Isogenic Cell Lines
| Inhibitor | HCT116 MTAP-deleted IC50 | HCT116 MTAP Wild-Type IC50 | Selectivity Fold-Change |
| MRTX1719 | 8 nM[3] | 653 nM[3] | >81 |
| AM-9747 | 0.2 nM[13] | 50 nM[13] | 250 |
| GSK3326595 | 262 nM[7] | 286 nM[7] | ~1 |
| JNJ-64619178 | Data not publicly available | Data not publicly available | Not applicable |
Table 3: Inhibition of Cell Viability in HCT116 Isogenic Cell Lines
| Inhibitor | HCT116 MTAP-deleted IC50 | HCT116 MTAP Wild-Type IC50 | Selectivity Fold-Change |
| MRTX1719 | 12 nM (10-day assay)[3] | 890 nM (10-day assay)[3] | >74 |
| AM-9747 | 9.5 nM (6-day assay)[13] | 710 nM (6-day assay)[13] | ~75 |
| GSK3326595 | 262 nM (5-day assay)[7] | 286 nM (5-day assay)[7] | ~1 |
| JNJ-64619178 | Data not publicly available | Data not publicly available | Not applicable |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors operate and how they are evaluated, the following diagrams illustrate the PRMT5 signaling pathway and typical experimental workflows.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.
Caption: A typical experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS-based)
This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.[14][15]
Materials:
-
Cancer cell lines of interest (e.g., HCT116 MTAP+/+ and MTAP-/-)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[14][15]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Add 100 µL of the diluted inhibitor to the wells. Include a vehicle control (DMSO).[15]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).[14]
-
MTT/MTS Addition: Add 20 µL of MTT or MTS solution to each well and incubate for 1-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Western Blot Analysis for SDMA Levels
This protocol is for detecting changes in symmetric dimethylarginine (SDMA) levels, a direct marker of PRMT5 activity.[15][16]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA, CST13222)[16]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Normalization: Re-probe the membrane with a loading control antibody to normalize the SDMA signal.
In Vitro PRMT5 Enzymatic Assay (Radiometric)
This protocol is a classic method to determine the enzymatic activity of PRMT5.[17]
Materials:
-
Recombinant PRMT5/MEP50 complex
-
Substrate (e.g., histone H4 peptide)
-
S-adenosyl-L-[methyl-3H]methionine (Radiolabeled SAM)
-
Assay buffer (e.g., 10X PBS)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Scintillation fluid and counter or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the substrate, radiolabeled SAM, and assay buffer.[17]
-
Enzyme Addition: Initiate the reaction by adding the recombinant PRMT5/MEP50 enzyme.
-
Incubation: Incubate the reaction at 30°C for 1-1.5 hours.[17]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Separate the reaction products on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Detection: Detect the radiolabeled methylated substrate by autoradiography or by excising the band and measuring radioactivity using a scintillation counter.[17]
In Vitro PRMT5 Homogeneous Assay (AlphaLISA)
This is a non-radioactive, high-throughput method for measuring PRMT5 activity.[18]
Materials:
-
PRMT5 Homogeneous Assay Kit (containing biotinylated substrate, primary antibody, acceptor beads, and donor beads)
-
Recombinant PRMT5/MEP50 complex
-
S-adenosylmethionine (SAM)
-
384-well microplate
-
Plate reader capable of reading AlphaScreen/AlphaLISA signals
Procedure:
-
Enzyme Reaction: Incubate the PRMT5 enzyme with the biotinylated substrate and SAM in a 384-well plate.[18]
-
Addition of Detection Reagents: Add the acceptor beads and the primary antibody that recognizes the methylated substrate.[18]
-
Addition of Donor Beads: Add streptavidin-coated donor beads, which bind to the biotinylated substrate.[18]
-
Signal Detection: In the presence of a methylated substrate, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal that is read by a plate reader.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 12. interpriseusa.com [interpriseusa.com]
- 13. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. mdanderson.org [mdanderson.org]
- 18. bpsbioscience.com [bpsbioscience.com]
Validating PRMT5 as a Therapeutic Target in MTAP-Null Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting Protein Arginine Methyltransferase 5 (PRMT5) in the context of Methylthioadenosine Phosphorylase (MTAP)-deficient cancers. We delve into the performance of PRMT5 inhibitors against alternative approaches, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, is a frequent event in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and bladder cancer.[1][2] This genetic alteration leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA), creating a unique therapeutic vulnerability.[3][4] MTA acts as a partial inhibitor of PRMT5, an enzyme crucial for various cellular processes, including RNA splicing and cell cycle regulation.[5][6] This partial inhibition in MTAP-null cells makes them exquisitely sensitive to further pharmacological inhibition of PRMT5, a concept known as synthetic lethality.[1][3] This guide explores the validation of PRMT5 as a therapeutic target in this context, comparing it with other emerging strategies.
The PRMT5-MTAP Synthetic Lethal Interaction
The core principle behind targeting PRMT5 in MTAP-deleted tumors lies in the concept of synthetic lethality. In healthy, MTAP-proficient cells, MTAP metabolizes MTA, keeping its intracellular levels low. However, in cancer cells with MTAP deletion, MTA accumulates and weakly inhibits PRMT5. This renders the cancer cells dependent on the remaining PRMT5 activity for survival. Further inhibition of PRMT5 with targeted drugs pushes the enzyme's activity below a critical threshold, leading to cancer cell death while largely sparing normal cells.[3][7]
Several PRMT5 inhibitors have been developed, with a particular focus on MTA-cooperative inhibitors, which selectively target the MTA-bound PRMT5 complex, enhancing their specificity for MTAP-null cancer cells.[8][9]
Performance Comparison: PRMT5 Inhibitors vs. Alternatives
The primary alternative strategy for targeting MTAP-deleted cancers involves inhibiting Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for PRMT5.[10][11] By depleting the SAM pool, MAT2A inhibitors can indirectly inhibit PRMT5 activity.
| Therapeutic Strategy | Mechanism of Action | Key Molecules (Status) | Selectivity for MTAP-Null Cells | Observed Preclinical Efficacy | Observed Clinical Efficacy |
| PRMT5 Inhibition | Direct inhibition of PRMT5 enzymatic activity, particularly MTA-cooperative inhibitors that target the MTA-bound PRMT5 complex. | MRTX1719 (Mirati Therapeutics): Phase I/II. AMG 193 (Amgen): Phase I. TNG908 (Tango Therapeutics): Phase I/II. | High, especially for MTA-cooperative inhibitors.[1][9] | Potent and selective killing of MTAP-deleted cancer cells in vitro and significant tumor growth inhibition in xenograft models.[1][5] | Early clinical trials have shown promising anti-tumor activity and a manageable safety profile in patients with various MTAP-deleted solid tumors.[1][12][13] |
| MAT2A Inhibition | Indirect inhibition of PRMT5 by depleting its essential cofactor, S-adenosylmethionine (SAM). | AG-270 (Agios Pharmaceuticals): Phase I. | Moderate. While MTAP-deleted cells show increased dependency on the SAM cycle, the effect is not as specific as MTA-cooperative PRMT5 inhibition.[10][14] | Demonstrated reduction in SAM levels and anti-proliferative effects in MTAP-deleted cancer cell lines and xenografts.[10] | Phase I trial showed modest signals of anti-tumor activity, with some patients experiencing durable responses and disease stabilization.[14] |
| Combination Therapy | Targeting PRMT5 in combination with other agents to enhance efficacy and overcome potential resistance. | PRMT5i + MAT2Ai: Preclinical. PRMT5i + Immune Checkpoint Inhibitors: Preclinical. | Varies depending on the combination partner. | Synergistic effects observed in preclinical models, with combinations leading to more profound tumor regression than single agents.[15][16] | Not yet established in clinical trials. |
Experimental Data and Protocols
Key Experiment: Cell Viability Assay
Objective: To assess the selective cytotoxicity of PRMT5 inhibitors in MTAP-null versus MTAP-wild-type cancer cells.
Methodology:
-
Cell Culture: Isogenic HCT116 human colorectal carcinoma cell lines (MTAP wild-type and CRISPR/Cas9-generated MTAP knockout) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 2,000 cells per well. After 24 hours, cells are treated with a serial dilution of a PRMT5 inhibitor (e.g., MRTX1719) or a vehicle control (DMSO).
-
Viability Assessment: After 72 hours of treatment, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis in GraphPad Prism.
Representative Data:
| Cell Line | MTAP Status | MRTX1719 IC50 (nM) |
| HCT116 | Wild-Type | >10,000 |
| HCT116 | Null | 15 |
This data demonstrates the high selectivity of the MTA-cooperative PRMT5 inhibitor MRTX1719 for MTAP-deleted cells.[1]
Key Experiment: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PRMT5 inhibitors in a preclinical animal model.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 MTAP-deleted human cancer cells (e.g., NCI-H1792 non-small cell lung cancer cells) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups. The treatment group receives the PRMT5 inhibitor (e.g., AMG 193) orally once daily, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for immunoblot analysis to measure the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity.
Conclusion
The validation of PRMT5 as a therapeutic target in MTAP-null tumors represents a significant advancement in precision oncology. MTA-cooperative PRMT5 inhibitors have demonstrated remarkable selectivity and potent anti-tumor activity in both preclinical and early clinical settings.[1][5][12] While alternative strategies like MAT2A inhibition show promise, they currently lack the same degree of target specificity.[10][14] Combination therapies, although in earlier stages of development, hold the potential to further enhance the efficacy of PRMT5-targeted treatments.[15][16] The ongoing clinical trials of PRMT5 inhibitors will be crucial in fully defining their therapeutic benefit for patients with MTAP-deleted cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 12. aacr.org [aacr.org]
- 13. onclive.com [onclive.com]
- 14. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of ST-193 in Tumors With and Without MTAP Deletion: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ST-193 (AMG 193), a first-in-class MTA-cooperative PRMT5 inhibitor, with alternative therapeutic strategies for methylthioadenosine phosphorylase (MTAP)-deleted cancers. The data presented herein is compiled from publicly available preclinical and clinical research.
The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, represents a key vulnerability in a significant subset of human cancers. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which weakly inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). This compound and other MTA-cooperative PRMT5 inhibitors leverage this by selectively binding to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing normal tissues. This guide evaluates the efficacy of this compound in contrast to other investigational agents targeting this pathway and alternative synthetic lethal strategies.
Quantitative Data Summary
The following tables summarize the preclinical and clinical efficacy of this compound and its principal alternatives in MTAP-deleted and MTAP-intact tumor models.
Table 1: Preclinical Efficacy of Investigational Agents in MTAP-Deleted vs. MTAP-Intact Cancer Models
| Compound | Target | Cancer Model | Efficacy Metric | MTAP-Deleted | MTAP-Intact | Citation(s) |
| This compound (AMG 193) | PRMT5 | HCT116 isogenic cell lines | Cell Viability IC50 | >70-fold more potent | - | [1] |
| HCT116 xenograft | Tumor Growth Inhibition | Dose-dependent, significant inhibition | Minimal effect | [1] | ||
| MRTX1719 | PRMT5 | HCT116 isogenic cell lines | Cell Viability Selectivity | >70-fold | - | [1][2] |
| Various xenograft models | Antitumor Activity | Marked, including regression | - | [3] | ||
| TNG908 | PRMT5 | Cancer cell lines | Potency | 15-fold more potent | - | [4][5] |
| GBM orthotopic model | Median Survival Increase | 3-fold | - | [4][5] | ||
| AG-270 (S095033) | MAT2A | Cancer cell lines | Cell Proliferation | Selective blocking | - | [6][7] |
| Xenograft tumors | Tumor Growth | Selective blocking | - | [6][7] | ||
| IDE397 | MAT2A | Bladder CDX model (RT112/84) | Efficacy | Antitumor activity | - | [8] |
Table 2: Clinical Efficacy of Investigational Agents in Patients with MTAP-Deleted Solid Tumors
| Compound | Target | Clinical Trial | Tumor Type(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation(s) |
| This compound (AMG 193) | PRMT5 | Phase 1/2 (NCT05094336) | Various Solid Tumors | - | - | - |
| MRTX1719 | PRMT5 | Phase 1/2 (NCT05245500) | Various Solid Tumors | 6 confirmed responses in 18 evaluable patients | - | [3][9] |
| TNG908 | PRMT5 | Phase 1/2 (NCT05275478) | Various Solid Tumors (including GBM) | Data not yet mature | - | [4][5] |
| AG-270 (S095033) | MAT2A | Phase 1 (NCT03435250) | Various Solid Tumors | 1 confirmed partial response | 7 patients with stable disease | [10] |
| IDE397 | MAT2A | Phase 2 (NCT04794699) | Urothelial and NSCLC | 39% (monotherapy) | 94% (monotherapy) | [11] |
| Phase 1/2 (NCT04794699) | Urothelial Cancer (in combination with Sacituzumab Govitecan) | 33-57% (combination) | 71-100% (combination) | [12][13][14] |
Signaling Pathways and Mechanisms of Action
The primary therapeutic strategies for MTAP-deleted cancers revolve around the synthetic lethal relationship with PRMT5 and MAT2A.
Caption: Signaling pathways in MTAP-deleted vs. MTAP-intact cells and therapeutic interventions.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and related compounds are provided below.
Protocol 1: Cell Viability Assay (MTS/MTT-based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (MTAP-deleted and MTAP-intact)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound) stock solution in DMSO
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-120 hours.[15]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT solution to each well and incubate for 1-4 hours.[15][16]
-
Absorbance Measurement: If using MTT, solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[15][16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for a typical cell viability assay.
Protocol 2: Western Blotting for Symmetric Dimethylarginine (SDMA) Levels
This protocol is used to assess the pharmacodynamic effect of PRMT5 inhibitors by measuring the levels of SDMA, a product of PRMT5 enzymatic activity.
Materials:
-
Cell or tumor lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer. Determine protein concentration using a BCA or Bradford assay.[17]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-SDMA antibody overnight at 4°C. Incubate with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[15][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and visualize the protein bands using an imaging system.[15][17]
-
Quantification: Densitometry can be used to quantify the band intensity, normalized to the loading control.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted and MTAP-intact cancer cell lines
-
Matrigel (optional)
-
Test compound formulation for oral gavage or other administration route
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., western blotting, IHC).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study.
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound demonstrates significant and selective efficacy in preclinical models of MTAP-deleted cancers, and early clinical data is promising. The landscape of therapies for this patient population is evolving, with other MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors also showing encouraging results. The direct comparison of these agents in head-to-head clinical trials will be crucial to determine the optimal therapeutic strategy for patients with MTAP-deleted tumors. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these novel targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tangotx.com [tangotx.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. urologytimes.com [urologytimes.com]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ir.ideayabio.com [ir.ideayabio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative Safety Analysis of ST-193 for Arenavirus Infections
A comprehensive guide for researchers and drug development professionals on the preclinical safety profile of the arenavirus entry inhibitor ST-193, in comparison to established antiviral agents Ribavirin and Favipiravir.
This guide provides an objective comparison of the safety profiles of this compound, a promising arenavirus entry inhibitor, with the broad-spectrum antiviral drugs Ribavirin and Favipiravir, which have been used or considered for the treatment of arenavirus infections such as Lassa fever. The information is compiled from available preclinical and clinical data to assist researchers in evaluating the therapeutic potential of these compounds.
Comparative Safety and Efficacy Data
The following table summarizes key preclinical and clinical safety and efficacy data for this compound, Ribavirin, and Favipiravir in the context of arenavirus infections. Data is primarily derived from in vivo animal models and clinical observations.
| Parameter | This compound | Ribavirin | Favipiravir (T-705) |
| Mechanism of Action | Arenavirus entry inhibitor | RNA polymerase inhibitor, IMPDH inhibitor | RNA-dependent RNA polymerase (RdRp) inhibitor |
| Animal Model (Arenavirus) | Lassa Virus (Guinea Pig) | Lassa Virus (Guinea Pig), Pichindé Virus (Guinea Pig) | Pichindé Virus (Guinea Pig), Lassa Fever (Human) |
| Effective Dose (Animal Model) | 25 or 80 mg/kg/day (i.p.)[1] | 25 mg/kg/day (i.p.)[1] | 300 mg/kg/day (oral) |
| Observed Efficacy (Arenavirus Model) | 62.5% survival in lethal Lassa virus model[1] | 0% survival in the same Lassa virus model[1] | Highly effective in Pichindé virus model even with delayed treatment[2][3] |
| Key Preclinical Safety Findings | Well-tolerated at therapeutic doses in guinea pigs; treated animals exhibited fewer signs of disease compared to Ribavirin group.[1] | Slower recovery rate in Pichindé virus model may be indicative of toxicity.[2][3] Known to cause hemolytic anemia. | Generally well-tolerated in animal models.[2][3] |
| Lethal Dose (LD50) | Not reported in publicly available literature. | Not specified in the context of arenavirus studies. | >2000 mg/kg (oral, mice and rats), >1000 mg/kg (oral, dogs and monkeys)[4] |
| Clinical Safety Observations (Lassa Fever) | No clinical trial data available. | Associated with significant side effects, including a life-threatening event in one study. | Good safety and tolerability profile in a Phase II clinical trial; no severe or serious adverse events reported.[5] |
| Adverse Events (Clinical, Lassa Fever) | N/A | One life-threatening event reported in a Phase II trial. | Treatment Emergent Adverse Events occurred in 80% of patients (similar distribution to Ribavirin).[5] |
Experimental Protocols
Detailed experimental protocols for preclinical safety and toxicology studies are often proprietary. However, based on published literature and standardized guidelines, the following methodologies are representative of the key experiments cited.
In Vivo Efficacy and Safety Study of this compound in a Guinea Pig Model of Lassa Fever
This protocol is based on the methodology described in the evaluation of this compound in a lethal Lassa virus guinea pig model.[1]
Objective: To assess the in vivo efficacy and safety of this compound compared to Ribavirin in a lethal Lassa virus infection model.
Animal Model: Strain 13 guinea pigs.
Procedure:
-
Animal Acclimatization: Guinea pigs are acclimatized to the laboratory environment.
-
Infection: Animals are challenged with a lethal dose of Lassa virus (Josiah strain) via intraperitoneal (i.p.) injection.
-
Treatment Groups:
-
This compound (25 mg/kg/day, i.p.)
-
This compound (80 mg/kg/day, i.p.)
-
Ribavirin (25 mg/kg/day, i.p.)
-
Vehicle control (i.p.)
-
-
Dosing Regimen: Treatment is initiated prior to infection and continued once daily for 14 days.
-
Monitoring:
-
Survival: Animals are monitored daily for morbidity and mortality.
-
Clinical Signs: Signs of disease (e.g., ruffled fur, lethargy) are recorded.
-
Body Temperature: Rectal temperatures are measured daily.
-
Viremia: Blood samples are collected at specified intervals to determine viral titers.
-
-
Endpoint: The primary endpoint is survival. Surviving animals are monitored for a defined period post-infection.
General Protocol for Acute Oral Toxicity Testing (Based on OECD Guideline 423)
This is a generalized protocol for determining the acute oral toxicity of a substance, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method).[6][7][8]
Objective: To determine the acute toxicity of a test substance after oral administration and to classify it according to the Globally Harmonised System (GHS).
Animal Model: Typically rats or mice (a single sex, usually females, is used).
Procedure:
-
Animal Preparation: Healthy, young adult animals are acclimatized and fasted prior to dosing.
-
Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., water, corn oil).
-
Dosing:
-
A stepwise procedure is used, with 3 animals per step.
-
The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
The time of onset, duration, and severity of toxic signs are recorded.
-
-
Stepwise Procedure:
-
The outcome of the first step (mortality or no mortality) determines the next step:
-
If mortality occurs, the next step uses a lower dose.
-
If no mortality occurs, the next step uses a higher dose.
-
-
-
Endpoint: The test is concluded when sufficient information is obtained to classify the substance's toxicity. A gross necropsy is performed on all animals at the end of the study.
Visualizing Mechanisms and Workflows
To better understand the context of this compound's safety profile, the following diagrams illustrate the arenavirus entry pathway, the mechanism of action of the compared antiviral drugs, and a typical preclinical safety testing workflow.
References
- 1. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oral Favipiravir (T-705) Therapy Initiated after the Onset of Clinical Disease in a Model of Arenavirus Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
A Preclinical Head-to-Head: Evaluating ST-193 Against Standard of Care in Pancreatic Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal five-year survival rate. The current standards of care for metastatic PDAC, FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel, have provided incremental benefits but are associated with significant toxicities and eventual resistance. This guide provides a preclinical comparison of a novel investigational agent, ST-193 (AMG 193), against these established regimens in pancreatic cancer models.
Note on Nomenclature: Initial inquiries for "this compound" did not yield a direct match for a therapeutic agent in pancreatic cancer. However, extensive research points to "AMG 193," an MTA-cooperative PRMT5 inhibitor, as a prominent investigational drug in this field with a similar designation. This guide will henceforth refer to AMG 193, which is currently in clinical development for MTAP-deleted cancers, including pancreatic cancer.
Executive Summary
This guide synthesizes available preclinical data to benchmark the efficacy of this compound (AMG 193) against FOLFIRINOX and gemcitabine/nab-paclitaxel in pancreatic cancer models. This compound (AMG 193) operates through a targeted mechanism, exploiting a specific genetic vulnerability in cancer cells, which contrasts with the broad cytotoxic effects of current standard-of-care chemotherapies. The following sections detail the mechanisms of action, present available preclinical efficacy data in a comparative format, outline the experimental methodologies used in these studies, and provide visual representations of the relevant biological pathways and experimental workflows.
Mechanisms of Action: A Tale of Two Strategies
This compound (AMG 193): Precision Targeting of a Genetic Vulnerability
This compound (AMG 193) is a first-in-class, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] Its mechanism is unique in that it is an MTA-cooperative inhibitor, meaning it selectively targets PRMT5 in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] MTAP deletion, present in approximately 10-15% of pancreatic cancers, leads to the accumulation of methylthioadenosine (MTA).[1][3] this compound (AMG 193) preferentially binds to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity.[3][4] This inhibition disrupts downstream processes crucial for cancer cell survival, including RNA splicing, gene expression, and DNA damage repair, ultimately inducing cell cycle arrest and apoptosis.[3][5][6]
Standard of Care: Broad-Spectrum Cytotoxicity
-
FOLFIRINOX: This combination chemotherapy regimen consists of four drugs: 5-fluorouracil (B62378) (5-FU), leucovorin, irinotecan, and oxaliplatin.[7] 5-FU is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in DNA synthesis. Irinotecan is a topoisomerase I inhibitor, leading to DNA strand breaks. Oxaliplatin is a platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription. Leucovorin enhances the effect of 5-FU.
-
Gemcitabine and nab-Paclitaxel: Gemcitabine is a nucleoside analog that gets incorporated into DNA, causing chain termination and inhibiting DNA synthesis. Nab-paclitaxel is an albumin-bound formulation of paclitaxel (B517696) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis.[8] Preclinical studies suggest that nab-paclitaxel may also deplete the dense stroma characteristic of pancreatic tumors, potentially increasing the delivery of gemcitabine to cancer cells.[9]
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies between this compound (AMG 193) and the standard-of-care regimens are limited in the public domain. However, by cross-examining data from independent studies, we can construct a comparative landscape.
| Treatment | Pancreatic Cancer Model | Key Efficacy Readouts | Reference |
| This compound (AMG 193) | MTAP-null Patient-Derived Xenografts (PDX) | Robust anti-tumor activity | [5] |
| This compound (AMG 193) | MTAP-null Cell Line-Derived Xenografts (CDX) | Significant tumor growth inhibition | [5] |
| FOLFIRINOX | KPC Mouse Model (spontaneous tumors) | Improved overall survival compared to control | [10] |
| Gemcitabine + nab-Paclitaxel | KPC Mouse Model (spontaneous tumors) | Improved overall survival compared to control and FOLFIRINOX (in one study) | [10] |
| Gemcitabine + nab-Paclitaxel | Orthotopic Xenografts | Significant tumor growth delay compared to gemcitabine alone | [8] |
| Gemcitabine + nab-Paclitaxel | Patient-Derived Xenografts (PDX) | 57% response rate (in combination) | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies for the key experiments cited.
1. Orthotopic Pancreatic Cancer Mouse Models
This model is considered more clinically relevant than subcutaneous models as it allows for tumor growth in the correct microenvironment and the potential for metastasis.
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) or murine pancreatic cancer cells are cultured under standard conditions.[11]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for human cell line xenografts, while immunocompetent mice (e.g., C57BL/6) are used for syngeneic models.[12]
-
Surgical Procedure:
-
Mice are anesthetized.
-
A small incision is made in the left abdominal flank to expose the spleen and pancreas.
-
A suspension of pancreatic cancer cells (typically 0.5-1 x 10^6 cells in 20-50 µL of PBS or Matrigel) is injected into the head or tail of the pancreas.[11][13]
-
The abdominal wall and skin are sutured.
-
-
Tumor Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if cells are engineered to express luciferase). Tumor volume is measured at regular intervals.[13]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound (AMG 193) is administered orally, while FOLFIRINOX and gemcitabine/nab-paclitaxel are given intravenously according to established preclinical dosing schedules.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival, incidence of metastasis, and biomarker analysis of tumor tissue.
2. Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of pancreatic cancer.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunodeficient mice.
-
Passaging: Once the tumors grow, they can be serially passaged into new cohorts of mice for expansion and subsequent treatment studies.
-
Treatment and Analysis: Similar to cell line-derived xenograft models, once tumors are established, mice are treated with the respective agents, and tumor response is monitored.
Discussion and Future Directions
The preclinical data suggests that this compound (AMG 193) holds promise as a targeted therapy for a subset of pancreatic cancer patients with MTAP-deleted tumors. Its selective mechanism of action may offer a more favorable toxicity profile compared to the broad-spectrum cytotoxicity of FOLFIRINOX and gemcitabine/nab-paclitaxel.
However, several key questions remain:
-
Direct Comparative Efficacy: Head-to-head preclinical studies are needed to directly compare the tumor growth inhibition and survival benefits of this compound (AMG 193) with standard-of-care regimens in MTAP-deleted pancreatic cancer models.
-
Combination Strategies: Investigating the potential synergy of this compound (AMG 193) with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment strategies. Preclinical studies have already shown synergy with chemotherapies and a KRAS G12C inhibitor.[4][5]
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound (AMG 193) will be crucial for developing strategies to overcome it.
-
Biomarker Development: Beyond MTAP deletion, further biomarkers may be needed to identify patients most likely to respond to this compound (AMG 193) therapy.
References
- 1. onclive.com [onclive.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. onclive.com [onclive.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Modulation of pancreatic cancer cell sensitivity to FOLFIRINOX through microRNA-mediated regulation of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered Gemcitabine and Nab-paclitaxel Scheduling Improves Therapeutic Efficacy Compared to Standard Concurrent Treatment in Pre-clinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ST-193's Mechanism of Action: A Comparative Guide
A notable scarcity of independent research complicates a full validation of ST-193's mechanism of action. The majority of available data originates from the initial discovery and preclinical evaluations. This guide synthesizes the existing findings, primarily comparing this compound to the broader-spectrum antiviral, ribavirin (B1680618), to offer a baseline for its potential therapeutic profile in the context of arenavirus infection.
Overview of this compound
This compound is a novel small-molecule inhibitor targeting arenavirus entry, showing promise in preclinical studies for the treatment of Lassa fever.[1] Its mechanism centers on preventing the virus from successfully entering host cells, a critical first step in the viral lifecycle. This targeted approach suggests a potential for higher specificity and lower off-target effects compared to broadly acting antiviral agents.
Mechanism of Action: Arenavirus Entry Inhibition
This compound is understood to function by inhibiting a late stage of viral entry, subsequent to the virus binding to host cell receptors but prior to the fusion of the viral and endosomal membranes. This prevents the release of the viral genome into the cytoplasm, effectively halting the infection before it can begin.
Caption: Proposed mechanism of action for this compound.
Comparative Efficacy: this compound vs. Ribavirin
The most direct comparison of this compound's performance comes from an in vivo study in a guinea pig model of Lassa fever. This study evaluated the efficacy of this compound against ribavirin, a commonly used, though not universally effective, treatment for Lassa fever.
| Parameter | This compound (25 mg/kg) | This compound (80 mg/kg) | Ribavirin (25 mg/kg) | Vehicle Control |
| Survival Rate | 62.5% (10/16) | 62.5% (10/16) | 0% (0/8) | 0% (0/7) |
| Reduction in Viremia | 2-3 log reduction | 2-3 log reduction | Not specified | N/A |
| Clinical Signs of Disease | Fewer signs observed | Fewer signs observed | Severe disease | Severe disease |
| Time to Moribund State | Delayed or prevented | Delayed or prevented | 10-15 days post-infection | 10-15 days post-infection |
Data summarized from Cashman et al., Antiviral Research, 2011.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound.
In Vivo Efficacy in Guinea Pig Model
-
Animal Model: Strain 13 guinea pigs were used as the model for Lassa virus infection.
-
Treatment Groups: Animals were divided into four groups and administered this compound (25 mg/kg or 80 mg/kg), ribavirin (25 mg/kg), or a vehicle control.
-
Administration Route: All treatments were administered via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Dosing began prior to infection with a lethal dose of Lassa virus (Josiah strain) and continued once daily for 14 days.
-
Monitoring: Animals were monitored for clinical signs of disease, body temperature, and viremia. Survival was tracked throughout the study.
Caption: In vivo experimental workflow for this compound evaluation.
In Vitro Antiviral Activity Assays
While detailed independent protocols are not widely available, the initial characterization of this compound likely involved cell-based assays to determine its antiviral activity. A generalized workflow for such an assay is as follows:
-
Cell Culture: A susceptible cell line (e.g., Vero cells) is cultured in appropriate media.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Infection: Cells are pre-incubated with the diluted compound before being infected with a known quantity of Lassa virus.
-
Incubation: The treated and infected cells are incubated for a set period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the cell monolayer.
-
qRT-PCR: Quantifying the amount of viral RNA.
-
ELISA: Detecting viral antigens.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.
Conclusion and Future Directions
The available data suggests that this compound is a potent inhibitor of arenavirus entry with promising in vivo efficacy against Lassa virus, outperforming ribavirin in the guinea pig model.[1] However, the lack of independent validation of its mechanism of action and efficacy is a significant gap in the literature. Further studies by diverse research groups are necessary to confirm these initial findings and to fully understand the therapeutic potential of this compound. Such studies would be crucial for advancing this compound through the drug development pipeline. Researchers in the field of virology and drug development are encouraged to undertake independent evaluations to build upon the foundational work and provide a more complete picture of this compound's profile as a potential treatment for Lassa fever.
References
A Comparative Meta-Analysis of Clinical Trial Data for MTA-Cooperative PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of precision oncology is rapidly evolving, with a significant focus on targeting synthetic lethal relationships in cancer. One such promising strategy involves the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive meta-analysis and comparison of clinical trial data for several leading MTA-cooperative PRMT5 inhibitors, offering a valuable resource for researchers and drug development professionals in this competitive field.
Introduction to MTA-Cooperative PRMT5 Inhibition
PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and RNA splicing, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] In cancers with homozygous deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, the metabolite methylthioadenosine (MTA) accumulates.[2][3] This accumulation of MTA, a weak endogenous inhibitor of PRMT5, creates a unique vulnerability. MTA-cooperative PRMT5 inhibitors are designed to selectively bind to the PRMT5-MTA complex, leading to potent and specific inhibition of PRMT5 activity in cancer cells while sparing normal tissues.[2][4] This targeted approach has led to the development of several promising drug candidates, a selection of which are in active clinical investigation.
Comparative Analysis of Clinical Trial Data
This section summarizes the available clinical trial data for key MTA-cooperative PRMT5 inhibitors. The data is presented in tabular format to facilitate a clear comparison of efficacy and safety profiles across different molecules and tumor types.
Table 1: Overview of Investigational MTA-Cooperative PRMT5 Inhibitors
| Inhibitor (Company) | Clinical Trial Identifier | Phase | Key Indications | Status |
| AMG 193 (Amgen) | NCT05094336 | Phase 1/2 | MTAP-deleted Solid Tumors | Recruiting |
| MRTX1719 (BMS-986504) (Bristol Myers Squibb/Mirati) | NCT05245500 | Phase 1/2 | MTAP-deleted Solid Tumors | Recruiting |
| Vopimetostat (TNG462) (Tango Therapeutics) | NCT05732831 | Phase 1/2 | MTAP-deleted Solid Tumors | Recruiting |
| TNG908 (Tango Therapeutics) | NCT05275478 | Phase 1/2 | MTAP-deleted Solid Tumors (including CNS) | Enrollment Stopped |
| TNG456 (Tango Therapeutics) | NCT06810544 | Phase 1/2 | MTAP-deleted Solid Tumors (including GBM) | Recruiting |
| AZD3470 (AstraZeneca) | NCT06130553 | Phase 1/2a | MTAP-deficient Advanced Solid Tumors | Recruiting |
| BGB-58067 (BeiGene) | NCT06589596 | Phase 1a/b | MTAP-deficient Advanced Solid Tumors | Recruiting |
Table 2: Efficacy of MTA-Cooperative PRMT5 Inhibitors in Clinical Trials (Monotherapy)
| Inhibitor | Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Data Cutoff/Source |
| AMG 193 | All MTAP-deleted Solid Tumors (active doses) | 21.4% (confirmed) | - | - | May 2024[5] |
| NSCLC | 11.8% (2/17 confirmed PRs) | - | - | Sep 2024[2] | |
| Pancreatic Ductal Adenocarcinoma | 8.7% (2/23 confirmed PRs) | - | - | Sep 2024[2] | |
| Biliary Tract Cancer | 10.5% (2/19 confirmed PRs) | - | - | Sep 2024[2] | |
| MRTX1719 | All MTAP-deleted Solid Tumors (≥100mg QD) | 33.3% (6/18 confirmed ORs) | - | - | Jun 2023[6] |
| Vopimetostat (TNG462) | All MTAP-deleted Cancers | 27% | 78% | 6.4 months | Sep 2025[1][7] |
| 2L MTAP-deleted Pancreatic Cancer | 25% | - | 7.2 months | Oct 2025[1] | |
| 3L+ MTAP-deleted Pancreatic Cancer | - | - | 4.1 months | Oct 2025[1] | |
| Histology Agnostic Cohort | 49% | - | 9.1 months | Oct 2025 | |
| TNG908 | Non-CNS Solid Tumors | Active and well-tolerated | - | - | Nov 2024[3] |
| Pancreatic Cancer | 22% (2/9 PRs) | - | - | Nov 2024[3] | |
| Glioblastoma | No partial responses observed | - | < 8 weeks | Nov 2024[8] |
Note: Data is from ongoing trials and subject to change. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and data cutoff dates.
Table 3: Safety and Tolerability of MTA-Cooperative PRMT5 Inhibitors (Monotherapy)
| Inhibitor | Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade) | Grade ≥3 TRAEs of Note | Key Safety Information | Source |
| AMG 193 | Nausea (48.8%), Fatigue (31.3%), Vomiting (30.0%) | Nausea (4.6%), Vomiting (3.4%) | No clinically significant myelosuppression. Dose-limiting toxicities (DLTs) included nausea, vomiting, fatigue, hypersensitivity, and hypokalemia at doses ≥240 mg. MTD determined to be 1200 mg once daily. | Sep 2024[2][5] |
| MRTX1719 | - | - | Well-tolerated with no DLTs observed at dose levels up to 400mg once daily. | Jun 2023[6] |
| Vopimetostat (TNG462) | Nausea (26%), Anemia (20%), Fatigue (19%), Dysgeusia (19%), Thrombocytopenia (13%) | - | Favorable safety profile with no Grade 4 or 5 TRAEs reported. | Oct 2025[1] |
| TNG908 | - | - | Generally well-tolerated in non-CNS solid tumors. | Nov 2024[3] |
Key Experimental Protocols
The clinical trials for MTA-cooperative PRMT5 inhibitors generally follow standardized methodologies for assessing efficacy and safety.
Tumor Response Evaluation
-
Method: Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[9][10]
-
Protocol:
-
Baseline Assessment: At the start of the trial, all measurable tumor lesions are identified and their longest diameters are recorded. A maximum of five target lesions (up to two per organ) are selected for tracking.[10]
-
Follow-up Assessments: Tumor assessments are typically performed every 6-8 weeks via imaging (e.g., CT or MRI).
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.[11]
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.[11]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to be classified as PD.[11]
-
-
Safety and Tolerability Assessment
-
Method: Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[12][13]
-
Protocol:
-
Adverse Event (AE) Monitoring: All AEs are recorded and graded throughout the study.
-
Grading Scale: AEs are graded on a scale of 1 to 5, with Grade 1 being mild and Grade 5 indicating death related to the AE.[13][14]
-
Dose-Limiting Toxicity (DLT) Evaluation: In dose-escalation phases, the incidence and severity of AEs are closely monitored to determine the maximum tolerated dose (MTD).
-
Pharmacodynamic Biomarker Analysis
-
Method: Measurement of Symmetric Dimethylarginine (SDMA) levels.
-
Protocol:
-
Sample Collection: Tumor biopsies and/or blood samples are collected at baseline and on-treatment.[15]
-
Analysis: SDMA levels, a downstream marker of PRMT5 activity, are quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[16][17][18]
-
Endpoint: A significant reduction in SDMA levels in on-treatment samples compared to baseline indicates target engagement and inhibition of PRMT5.
-
Visualizations
Signaling Pathway of MTA-Cooperative PRMT5 Inhibition
Caption: MTA-Cooperative PRMT5 Inhibition Pathway in MTAP-deleted Cancer Cells.
General Experimental Workflow for a Phase 1/2 Clinical Trial
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. onclive.com [onclive.com]
- 3. Safety and Tolerability of TNG908 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 7. onclive.com [onclive.com]
- 8. Tango Therapeutics Shifts Focus from TNG908 to More Promising Cancer Drug Candidates, TNG462 and TNG456 [biopharmatrend.com]
- 9. project.eortc.org [project.eortc.org]
- 10. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. Human symmetric dimethylarginine (SDMA) Elisa Kit – AFG Scientific [afgsci.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling ST-193
Disclaimer: A specific Material Safety Data Sheet (MSDS) for ST-193 is not publicly available. Therefore, this guidance is based on established best practices for handling potent, novel, or uncharacterized chemical compounds in a research laboratory setting. It is imperative to treat this compound as a substance with unknown and potentially high toxicity. A thorough risk assessment should be conducted before any handling.[1]
This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure when handling potent compounds like this compound. The required PPE varies with the procedure being performed.[1][2]
| Activity | Required Personal Protective Equipment |
| General Laboratory Operations | - Nitrile gloves (double-gloving is recommended)[1][2]- Safety glasses with side shields[1]- Fully-buttoned laboratory coat[1] |
| Weighing of Powders | - Double nitrile gloves[1]- Chemical splash goggles and a face shield[1]- Disposable gown with tight-fitting cuffs[1]- NIOSH-approved respirator (e.g., N95 for powders)[1] |
| Preparation of Solutions | - Double nitrile gloves[1]- Chemical splash goggles and a face shield[1]- Chemical-resistant apron or disposable gown[1] |
| Conducting Reactions | - Double nitrile gloves (select glove material based on all reactants)[1]- Chemical splash goggles[1]- Laboratory coat[1]- All operations must be conducted in a certified chemical fume hood or glove box.[1] |
| Waste Disposal | - Double nitrile gloves[1]- Chemical splash goggles[1]- Laboratory coat[1] |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
Experimental Protocols: Safe Handling Procedures
A systematic approach is essential for the safe handling of potent research compounds. The following protocol outlines the key steps for working with this compound.
Preparation
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder-containment hood.[1]
-
Equipment and Materials: Ensure all necessary equipment, including the correct PPE and a chemical spill kit, are readily available before starting work.[1][3]
-
Decontamination: Have a validated decontamination solution prepared and accessible in the work area.[2]
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[2]
Weighing and Transferring
-
Minimize Dust Generation: Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure such as a powder-containment hood or glove box.[1]
-
Use Minimal Quantities: Only weigh out the smallest amount of the substance necessary for the experiment.[3]
-
Wet-Handling: To further minimize dust, consider gently dampening the powder with a suitable solvent if the experimental procedure allows.[1]
Solution Preparation and Reactions
-
Controlled Addition: Add this compound to the solvent slowly to prevent splashing.[1]
-
Enclosed Environment: Conduct all reactions involving this compound in a certified chemical fume hood.[1] Keep the sash at the lowest practical height.
-
Containment: Whenever possible, use secondary containment, such as trays, for both experiments and storage.[3]
Post-Procedure Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[1]
-
PPE Removal: Remove PPE carefully in the designated doffing area to avoid self-contamination.[2]
-
Hand Washing: Wash hands and any exposed skin thoroughly after completing the work and removing PPE.[4]
Operational Plans: Chemical Spill Response
In the event of a chemical spill, a prompt and systematic response is crucial. The following workflow outlines the general procedure for managing a spill of a potent research compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
